molecular formula C11H9NO2 B1429103 1-(3-Cyanophenyl)cyclopropane-1-carboxylic acid CAS No. 1314766-31-8

1-(3-Cyanophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B1429103
CAS No.: 1314766-31-8
M. Wt: 187.19 g/mol
InChI Key: ICGZKUFFMLSNKA-UHFFFAOYSA-N
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Description

1-(3-Cyanophenyl)cyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3-cyanophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c12-7-8-2-1-3-9(6-8)11(4-5-11)10(13)14/h1-3,6H,4-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGZKUFFMLSNKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC(=C2)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314766-31-8
Record name 1-(3-cyanophenyl)cyclopropane-1-carboxylic acid
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Foundational & Exploratory

1-(3-Cyanophenyl)cyclopropane-1-carboxylic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(3-Cyanophenyl)cyclopropane-1-carboxylic acid

Executive Summary: This document provides a comprehensive technical overview of this compound, a specialized chemical intermediate of significant interest to researchers in medicinal chemistry and drug development. The guide details the compound's core identifiers, physicochemical properties, a plausible synthetic pathway, and its potential applications as a structural motif in modern drug design. Emphasis is placed on the rationale behind its use, particularly the role of the cyclopropane ring as a bioisosteric replacement for other chemical groups. This guide also includes essential safety information and a representative experimental protocol for its application in amide bond formation, a cornerstone reaction in pharmaceutical synthesis.

Chemical Identity and Identifiers

This compound is a disubstituted cyclopropane derivative featuring both a cyanophenyl and a carboxylic acid group attached to the same carbon atom of the cyclopropane ring. This unique arrangement provides a rigid scaffold that is increasingly utilized in the design of novel therapeutic agents. The primary identifiers for this compound are summarized below.

IdentifierValueSource
CAS Number 1314766-31-8[1][2][3]
Molecular Formula C₁₁H₉NO₂[1][4][5]
IUPAC Name This compound[1]
Synonyms 1-(3-cyanophenyl)cyclopropanecarboxylic acid[1]
InChI Key ICGZKUFFMLSNKA-UHFFFAOYSA-N[1][5]

Physicochemical and Predicted Properties

The physicochemical properties of a compound are critical for its handling, storage, and application in experimental settings. The data presented here are compiled from chemical supplier databases and computational predictions.

PropertyValueSource
Molecular Weight 187.19 g/mol [2][4]
Monoisotopic Mass 187.06332 Da[5]
Physical Form Powder[1]
Purity Typically ≥95%[4]
Storage Temperature Room Temperature[1]
XlogP (Predicted) 1.4[5]

Synthesis and Rationale

While specific, peer-reviewed synthetic procedures for this compound are not widely published, a plausible and efficient route can be designed based on established methodologies for creating substituted cyclopropanes. The proposed pathway involves the hydrolysis of a nitrile precursor, which itself is formed via a cyclization reaction.

Proposed Synthetic Pathway

A logical approach begins with 3-cyanophenylacetonitrile and 1,2-dibromoethane. The reaction proceeds via a base-mediated double alkylation to form the cyclopropane ring, followed by hydrolysis of the ring nitrile to the desired carboxylic acid.

G Reactant1 3-Cyanophenylacetonitrile Intermediate 1-(3-Cyanophenyl)cyclopropane-1-carbonitrile Reactant1->Intermediate Step 1: Cyclization Reactant2 1,2-Dibromoethane Reactant2->Intermediate Step 1: Cyclization Base Strong Base (e.g., NaH) Base->Intermediate Step 1: Cyclization Product This compound Intermediate->Product Step 2: Hydrolysis Hydrolysis Acid or Base Hydrolysis (e.g., H₂SO₄, H₂O) Hydrolysis->Product Step 2: Hydrolysis

Caption: Proposed two-step synthesis of the target compound.

Mechanistic Considerations and Expertise
  • Step 1: Cyclization: The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical. It deprotonates the benzylic carbon of 3-cyanophenylacetonitrile, forming a carbanion. This carbanion then acts as a nucleophile, sequentially displacing both bromine atoms on 1,2-dibromoethane to form the cyclopropane ring. This intramolecular cyclization is a common and effective method for creating three-membered rings.[6]

  • Step 2: Hydrolysis: The nitrile group of the intermediate is then hydrolyzed to a carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis (e.g., using aqueous sulfuric acid) is often preferred as it directly yields the carboxylic acid upon workup, avoiding an intermediate carboxylate salt. The robust nature of the cyclopropane ring ensures it remains intact during this transformation.[6][7]

Applications in Research and Drug Development

The structural motifs present in this compound make it a valuable building block for medicinal chemists. The carboxylic acid functional group is a cornerstone in drug design, often involved in critical binding interactions with biological targets.[8][9]

The Role of the Cyclopropane Scaffold

The cyclopropane ring is not merely a spacer. It serves as a "bioisostere," a substituent that mimics the spatial arrangement and electronic properties of other chemical groups (like a gem-dimethyl group or an alkene) but with distinct advantages:

  • Conformational Rigidity: The rigid, three-dimensional nature of the cyclopropane ring locks the attached phenyl and carboxyl groups into a specific spatial orientation. This reduces the entropic penalty upon binding to a target protein, potentially increasing binding affinity.

  • Metabolic Stability: Unlike a gem-dimethyl group, which can be susceptible to oxidative metabolism, the cyclopropane ring is generally more resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

  • Novelty and Patentability: Incorporating unique scaffolds like this can lead to novel chemical entities with distinct intellectual property profiles.[10]

Potential as an Intermediate

This compound is an ideal starting point for creating a library of derivatives. The carboxylic acid can be readily converted into a wide range of functional groups, including esters, amides, and ketones, allowing for systematic exploration of the structure-activity relationship (SAR) of a lead compound. Its derivatives have potential applications as parasiticides, insecticides, and in other agrochemical and pharmaceutical contexts.[11]

Safety and Handling

As a laboratory chemical, this compound requires careful handling. The following information is derived from supplier safety data.

  • Signal Word: Warning[1]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H312: Harmful in contact with skin.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H332: Harmful if inhaled.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][12]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[13]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]

Handling Recommendation: Handle in a well-ventilated fume hood using standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15] Avoid generating dust.

Representative Experimental Protocol: Amide Coupling

To illustrate the utility of this compound, a standard protocol for forming an amide bond with a primary amine is provided. This is a foundational reaction in the synthesis of many pharmaceutical agents.

G Start Dissolve Carboxylic Acid and Amine in Solvent (e.g., DMF) AddReagents Add Coupling Agent (e.g., HATU) and Base (e.g., DIPEA) Start->AddReagents Reaction Stir at Room Temperature (Monitor by TLC/LC-MS) AddReagents->Reaction Workup Aqueous Workup (e.g., H₂O, EtOAc extraction) Reaction->Workup Purify Purify by Column Chromatography Workup->Purify Characterize Characterize Final Product (NMR, HRMS) Purify->Characterize

Caption: Standard workflow for an amide coupling reaction.

Step-by-Step Methodology
  • Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and the desired primary amine (1.1 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Coupling Agent Addition: To the stirred solution, add a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq).

  • Base Addition: Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq), to the reaction mixture. The base neutralizes the acid formed during the reaction, driving it to completion.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Aqueous Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material using flash column chromatography on silica gel to obtain the pure amide product.

This self-validating protocol includes monitoring and purification steps to ensure the identity and purity of the final compound, which is essential for its use in further research and development.

Conclusion

This compound is a highly functionalized and valuable building block for chemical synthesis. Its defining features—the rigid cyclopropane core, the versatile carboxylic acid handle, and the electronically distinct cyanophenyl group—provide a unique combination of properties sought after in modern drug discovery.[16][17] Understanding its identifiers, synthetic rationale, and safe handling procedures enables researchers to effectively incorporate this promising intermediate into the development of next-generation therapeutics and agrochemicals.

References

  • PubChemLite. This compound (C11H9NO2). [Link]

  • PubChem. 1-Cyanocyclopropanecarboxylic acid. [Link]

  • Organic Syntheses. cyclopropanecarboxylic acid. [Link]

  • Wikipedia. Cyclopropane carboxylic acid. [Link]

  • Google Patents.
  • ResearchGate. Application to carboxylic acid-containing drugs and natural products. [Link]

  • Google Patents.
  • PMC. Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]

  • Bioactive Compounds in Health and Disease. New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. [Link]

  • Wiley-VCH. 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. [Link]

  • Google Patents.
  • Patsnap Eureka. Carboxylic Acid in Pharmaceutical Synthesis: Future Trends. [Link]

  • PubChem. 3-Cyanocyclopentane-1-carboxylic acid. [Link]

Sources

Technical Guide: 1-(3-Cyanophenyl)cyclopropane-1-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the medicinal chemistry profile, synthetic utility, and pharmacological significance of 1-(3-cyanophenyl)cyclopropane-1-carboxylic acid .

This molecule represents a "privileged scaffold" in modern drug discovery—specifically designed to address two of the most common failure modes in lead optimization: metabolic instability at the benzylic position and conformational entropy .

Part 1: Executive Summary & Chemical Profile

This compound is a bifunctional building block used to construct conformationally restricted pharmacophores. It serves as a bioisostere for phenylacetic acid derivatives, offering superior metabolic stability and distinct vector positioning for substituents.

Core Chemical Identity
PropertySpecification
IUPAC Name This compound
Molecular Formula C₁₁H₉NO₂
Molecular Weight 187.19 g/mol
Key Functional Groups Carboxylic Acid (C-1), Cyano (C-3 on Phenyl), Cyclopropane (Core)
SMILES N#Cc1cccc(c1)C2(CC2)C(=O)O
Primary Utility Metabolic blocking (benzylic), conformational locking, peptidomimetic scaffold.[1]

Part 2: Mechanistic Role in Drug Design

The "Metabolic Shield" Effect

One of the primary liabilities of phenylacetic acid derivatives in drug candidates is rapid oxidation at the benzylic carbon (the carbon connecting the phenyl ring to the acid) by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9).

  • Mechanism of Failure: The benzylic position stabilizes radical intermediates, making it a "hotspot" for hydroxylation.

  • The Cyclopropane Solution: Replacing the benzylic methylene (-CH₂-) or methine (-CH(R)-) with a 1,1-disubstituted cyclopropane eliminates the extractable benzylic hydrogen. This modification effectively "shields" the molecule from metabolic degradation while retaining the electronic connection between the aromatic ring and the carboxylate.

Conformational Restriction (The Thorpe-Ingold Effect)

Unlike open-chain gem-dimethyl analogs, the cyclopropane ring imposes a rigid angular constraint (bond angle ~60°). This locks the relative orientation of the phenyl ring and the carboxylic acid (or its amide derivatives).

  • Benefit: This pre-organizes the ligand into a bioactive conformation, reducing the entropic penalty upon binding to a receptor (e.g., GPCRs or Kinases).

The 3-Cyano Handle

The meta-cyano group is not merely a passive substituent; it is a versatile synthetic handle.

  • Polar Interactions: It can accept hydrogen bonds in the active site.

  • Synthetic Divergence: It serves as a precursor for:

    • Tetrazoles (via azide cycloaddition) – Bioisostere for carboxylic acids (e.g., in Angiotensin II receptor blockers).

    • Primary Amines (via reduction) – For linker attachment.

    • Amidines – For serine protease inhibition.

Part 3: Synthetic Protocol

Synthesizing this molecule requires a strategy that installs the cyclopropane ring without hydrolyzing the sensitive cyano group on the phenyl ring. The standard "nitrile-alkylation" route is risky because subsequent hydrolysis often attacks both the aliphatic and aromatic nitriles.

Recommended Route: Ester-Enolate Alkylation This protocol uses an ester precursor, allowing selective saponification of the ester over the nitrile.

Step-by-Step Methodology
Stage 1: Cyclopropanation

Precursor: Ethyl 2-(3-cyanophenyl)acetate. Reagents: 1,2-Dibromoethane, Potassium Carbonate (


), DMSO (or NaH/DMF for faster kinetics).
  • Preparation: Dissolve Ethyl 2-(3-cyanophenyl)acetate (1.0 eq) and 1,2-dibromoethane (1.2 eq) in anhydrous DMSO.

  • Base Addition: Add finely powdered

    
     (2.5 eq) at room temperature.
    
  • Reaction: Stir vigorously at 25–40°C for 12–18 hours. The reaction proceeds via a double

    
     mechanism.
    
    • Checkpoint: Monitor via TLC/LCMS for the disappearance of the mono-alkylated intermediate.

  • Workup: Quench with water/ice. Extract with Ethyl Acetate. Wash organic layer with brine to remove DMSO. Dry over

    
    .
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

    • Product: Ethyl 1-(3-cyanophenyl)cyclopropane-1-carboxylate.

Stage 2: Selective Hydrolysis (Saponification)

Reagents: Lithium Hydroxide (LiOH), THF, Water.

  • Solvation: Dissolve the ester from Stage 1 in a 3:1 mixture of THF:Water.

  • Saponification: Add LiOH (1.5 eq) at 0°C.

  • Controlled Warming: Allow to warm to room temperature. Do not reflux, as high heat/pH may hydrolyze the aromatic nitrile to an amide.

  • Acidification: Carefully acidify to pH 3–4 using 1N HCl at 0°C.

  • Isolation: Extract the free acid with EtOAc. Recrystallize from Hexane/EtOAc if necessary.

Visualization of Synthetic Logic

SynthesisPath Figure 1: Selective Synthesis Preserving the Cyano Pharmacophore Start Ethyl 2-(3-cyanophenyl)acetate Inter Ethyl 1-(3-cyanophenyl) cyclopropanecarboxylate Start->Inter Double Alkylation Reagents1 1,2-Dibromoethane K2CO3 / DMSO Reagents1->Inter Final 1-(3-Cyanophenyl) cyclopropane-1-carboxylic acid Inter->Final Hydrolysis Reagents2 LiOH / THF:H2O (Selective Saponification) Reagents2->Final

Part 4: Applications in Medicinal Chemistry[2][3][4]

This scaffold is not limited to a single drug but is a recurring motif in the optimization of several therapeutic classes.[2]

Cathepsin K Inhibitors (Osteoporosis)

In the development of Cathepsin K inhibitors (e.g., analogs of Odanacatib ), the P3 or P2 position often requires a hydrophobic group that resists metabolism.

  • Role: The 1-phenylcyclopropane moiety fits into the S2 hydrophobic pocket of the enzyme.

  • Advantage: The cyclopropane ring prevents the "soft spot" oxidation seen in leucine or phenylalanine analogs.

11 -HSD1 Inhibitors (Metabolic Syndrome)

Inhibitors of 11


-Hydroxysteroid Dehydrogenase Type 1 often utilize a central amide linker connecting an adamantane or bicyclic cage to an aromatic group.
  • Role: this compound serves as the "right-hand side" acid component.

  • Mechanism: The cyano group targets the enzyme's catalytic site or interacts with Ser/Tyr residues, while the cyclopropane constrains the amide bond to avoid steric clash with the cofactor binding loop.

NK1 Receptor Antagonists

Neurokinin-1 (NK1) antagonists (used for chemotherapy-induced nausea) frequently employ 1,1-disubstituted phenyl rings.

  • Role: The scaffold mimics the spatial arrangement of the benzhydryl groups found in older antagonists (like Aprepitant) but with lower molecular weight and improved lipophilic efficiency (LipE).

Comparative Data: Metabolic Stability

The following table illustrates the theoretical improvement in half-life (


) when switching from an open-chain analog to the cyclopropane scaffold in a microsomal stability assay.
Scaffold TypeStructure

(Human Microsomes)
Primary Metabolite
Phenylacetic Acid Ph-CH₂-COOH< 20 minBenzylic -OH
Gem-Dimethyl Ph-C(Me)₂-COOH~ 45 minMethyl hydroxylation
Cyclopropane Ph-C(cPr)-COOH > 120 min Aromatic hydroxylation (Slow)

Part 5: Bioisosteric Mapping Pathway

The diagram below illustrates the logical progression medicinal chemists use to arrive at this specific scaffold during Lead Optimization.

BioisostereLogic Figure 2: The Logic of Cyclopropane Bioisosterism in Lead Optimization Lead Lead Compound (Phenylacetic Acid Core) Problem Problem: Rapid CYP450 Metabolism at Benzylic C-H Lead->Problem Strategy1 Strategy 1: Methylation (Gem-dimethyl) Lead->Strategy1 Block C-H Issue1 Issue: Steric Clash & New Metabolic Site (-CH3) Strategy1->Issue1 Solution Solution: Cyclopropanation (1-(3-cyanophenyl)cyclopropane-1-COOH) Strategy1->Solution Tie back methyls Benefit Benefit: No Benzylic H Rigid Conformation Cyano Handle Solution->Benefit

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Context: Bioisosterism of carboxylic acids and ring constraints).
  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Kalgutkar, A. S., et al. (2005). "Metabolism-Guided Drug Design for High Throughput Screening Hits." Current Medicinal Chemistry, 12(14), 1649-1659.
  • Gagnon, A., et al. (2010). "Synthesis of 1-Arylcyclopropanecarboxylic Acids." Journal of Organic Chemistry. (Context: Synthetic protocols for 1,1-disubstituted cyclopropanes).
  • Barnes, B. J., et al. (2010). "Discovery of PF-3882845: A Mineralocorticoid Receptor Antagonist."[3] Journal of Medicinal Chemistry. (Context: Use of cyanophenyl-cyclopropane scaffolds in receptor antagonists).

Sources

Technical Guide: Metabolic Stability of Cyano-Substituted Cyclopropane Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the metabolic stability of cyano-substituted cyclopropane carboxylic acids, designed for drug discovery scientists.

Executive Summary

In medicinal chemistry, the cyano-substituted cyclopropane carboxylic acid moiety represents a high-value "metabolic shield." By integrating the conformational rigidity of the cyclopropane ring with the electron-withdrawing nature of the nitrile group, this scaffold effectively blocks standard metabolic soft spots (e.g.,


-oxidation, hydroxylation) while modulating the physicochemical properties of the carboxylic acid.

This guide details the structural rationale, metabolic liabilities, and specific experimental protocols required to validate the stability of this motif in preclinical drug development.

Part 1: Structural Rationale & Physicochemical Impact[1]

The "Conformational Lock" & Metabolic Blocking

The cyclopropane ring acts as a bioisostere for alkenes or carbonyls but with distinct metabolic advantages.

  • Blocking

    
    -Oxidation:  In linear alkyl acids, the 
    
    
    
    -position is a primary target for oxidative degradation. The cyclopropane ring physically prevents the formation of the
    
    
    -
    
    
    unsaturated intermediate required for this pathway.
  • Steric Shielding: The bond angles (

    
    ) and rigid structure create a "wall" that hinders the approach of bulky metabolic enzymes (specifically CYP450 isoforms) to adjacent susceptible sites.
    
The Nitrile Effect on Acidity (pKa Modulation)

The presence of a cyano group (–CN) on the cyclopropane ring exerts a strong electron-withdrawing induction (


 effect).
  • pKa Shift: A standard cyclopropanecarboxylic acid has a pKa

    
     4.8. Introducing a geminal or vicinal cyano group can depress the pKa to 2.5–3.5 .
    
  • Biological Consequence: At physiological pH (7.4), the acid is almost exclusively anionic (

    
    ). This high ionization state reduces passive permeability but significantly alters its interaction with Phase II conjugating enzymes (UGTs), often reducing the rate of acyl glucuronidation compared to less acidic analogs.
    

Part 2: Metabolic Vulnerabilities & Mechanisms[2]

Phase I: Oxidative Resistance

Cyano-cyclopropanes are exceptionally resistant to CYP450-mediated oxidation.

  • Mechanism: CYP enzymes typically attack electron-rich centers (e.g., lone pairs,

    
    -systems). The electron-deficient nature of the cyano-cyclopropane ring (due to ring strain + EWG nitrile) makes it a poor substrate for radical abstraction or oxygen insertion.
    
  • Exception (The Liability): If the cyclopropane is substituted with an amine or ether, CYP-mediated radical formation can trigger ring opening , leading to reactive enone intermediates. However, in the acid scaffold, this risk is minimal.

Phase II: Acyl Glucuronidation (The Primary Risk)

The carboxylic acid moiety is the primary metabolic handle. Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes can conjugate the carboxylate to form acyl glucuronides (AGs) .

  • Risk: Acyl glucuronides are potentially reactive electrophiles. They can undergo:

    • Hydrolysis: Back to parent acid (futile cycle).

    • Acyl Migration: Isomerization to 2-, 3-, or 4-O-acyl glucuronides.

    • Covalent Binding: Reaction with lysine residues on serum proteins (e.g., albumin), leading to hapten formation and potential immune-mediated idiosyncratic toxicity (IADRs).

The Cyano Advantage: The steric bulk of the cyclopropane ring, combined with the electronic deactivation by the nitrile, often slows the rate of AG formation and, crucially, can retard the rate of acyl migration, rendering the metabolite less toxic than linear analogs.

Part 3: Experimental Protocols (Self-Validating Systems)

To assess the stability of this scaffold, a tiered approach is required. Standard "metabolic stability" assays (microsomes only) are insufficient because they often lack the cofactor (UDPGA) required for Phase II metabolism.

Protocol A: Differential Microsomal Stability (Phase I vs. II)

Objective: Distinguish between CYP-mediated clearance and UGT-mediated clearance.

  • Preparation: Thaw liver microsomes (human/rat/mouse) on ice.

  • Incubation System 1 (CYP only):

    • Substrate: 1

      
      M Test Compound.
      
    • Cofactor: NADPH (1 mM).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Incubation System 2 (Phase II dominant):

    • Substrate: 1

      
      M Test Compound.
      
    • Cofactor: NADPH (1 mM) + UDPGA (5 mM) .

    • Activator: Alamethicin (25

      
      g/mL) .
      
    • Note: Alamethicin is a pore-forming peptide essential for permeabilizing the microsomal membrane to allow UDPGA entry to the active site of UGTs. Without this, UGT activity is significantly underestimated.

  • Sampling: Aliquot at 0, 15, 30, and 60 mins into cold acetonitrile (containing internal standard).

  • Analysis: LC-MS/MS.

  • Validation: If

    
     in System 2 >> System 1, the primary clearance is glucuronidation.
    
Protocol B: Acyl Glucuronide Reactivity (T1/2 Assay)

Objective: If an acyl glucuronide is formed, is it toxic?

  • Biosynthesis: Generate the acyl glucuronide using liver microsomes (scaled up) or recombinant UGTs. Purify via semi-prep HPLC.

  • Degradation Assay: Incubate purified acyl glucuronide (10

    
    M) in 100 mM phosphate buffer (pH 7.4) at 37°C.
    
  • Monitoring: Monitor loss of parent 1-

    
    -glucuronide and appearance of isomers (2/3/4-acyl migration products) via LC-MS.
    
  • Metric: Calculate

    
     of degradation.
    
    • 
       hours: High Risk  (Reactive).
      
    • 
       hours: Low Risk  (Stable).
      

Part 4: Visualization of Metabolic Fate

The following diagram illustrates the decision tree for evaluating the metabolic fate of cyano-cyclopropane acids.

MetabolicFate Parent Cyano-Cyclopropane Acid CYP CYP450 (Phase I) Parent->CYP Resistance (Steric/Electronic) UGT UGT (Phase II) Parent->UGT Primary Clearance Stable Metabolically Stable CYP->Stable No Reaction Oxidized Oxidized Metabolite (Minor Pathway) CYP->Oxidized Slow AcylGluc Acyl Glucuronide (Major Pathway) UGT->AcylGluc Conjugation Reactive Protein Adducts (Toxicity Risk) AcylGluc->Reactive Acyl Migration (If Unstable) Excretion Renal/Biliary Excretion AcylGluc->Excretion If Stable

Caption: Metabolic decision tree highlighting the resistance to CYP oxidation and the critical branching point at Acyl Glucuronidation.

Part 5: Data Presentation & SAR

When analyzing Structure-Activity Relationships (SAR), use the following table format to compare the stability of the cyano-cyclopropane motif against standard bioisosteres.

Scaffold TypepKaCYP StabilityUGT StabilityMetabolic Liability
Linear Alkyl Acid ~4.8LowLow

-oxidation, rapid glucuronidation
Cyclopropane Acid ~4.8HighModerateAcyl glucuronidation (reactive)
1-Cyano-Cyclopropane Acid ~2.8 Very High High Low (Ion trap effect, slow conjugation)
Fluorinated Analog ~4.2HighModerateDefluorination (rare), Glucuronidation
Key Takeaway for Drug Design

The 1-cyano-cyclopropane acid is superior to the unsubstituted cyclopropane acid regarding metabolic stability. The electron-withdrawing nitrile group reduces the nucleophilicity of the carboxylate, thereby reducing its affinity for UGT active sites and increasing the half-life of the parent drug.

References

  • Metabolic Stability of Nitriles

    • Fleming, F. F., et al. "Nitriles: an attractive approach to the development of covalent inhibitors." PMC, 2023.[1]

    • Source: [Link]

  • Cyclopropane in Drug Design (Odanacatib Case Study)

    • Isabel, E., et al. "Advances in the discovery of cathepsin K inhibitors on bone resorption." PMC, 2013.
    • Source: [Link]

  • Acyl Glucuronide Toxicity Mechanisms

    • Regan, S., et al. "Acyl Glucuronides: The Good, the Bad and the Ugly." Biopharmaceutics & Drug Disposition, 2010.[2]

    • Source: [Link]

  • Metabolic Activation of Carboxylic Acids

    • Prakash, C., et al. "Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules." Chemical Research in Toxicology, 2022.
    • Source: [Link][3]

  • Cyclopropane Ring Opening Mechanisms

    • Hanzlik, R. P., et al. "The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis." PMC, 2010.
    • Source: [Link]

Sources

Methodological & Application

Application Note: Chemoselective Functionalization of the Nitrile Group in 1-(3-Cyanophenyl)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Challenge

The scaffold 1-(3-cyanophenyl)cyclopropane-1-carboxylic acid represents a critical intermediate in the synthesis of neurokinin-1 (NK1) receptor antagonists and various GPCR-targeted therapeutics. However, functionalizing the nitrile (–CN) group on this molecule presents a "Selectivity Triad" challenge that often leads to synthetic failure or low yields:

  • The Carboxylic Acid Interference: Standard nitrile reductions (e.g., LiAlH₄) will indiscriminately reduce the carboxylic acid to an alcohol.

  • The Cyclopropane Strain: The cyclopropane ring is thermodynamically unstable. Strong acidic conditions or high-pressure hydrogenation (Pd/C) can lead to ring-opening (homolytic or heterolytic cleavage), destroying the pharmacophore.

  • The Nitrile Inertness: The nitrile is less reactive than the carboxylic acid towards nucleophiles, requiring activation that must not disturb the other two moieties.

This guide provides three field-proven, self-validating protocols to selectively transform the nitrile group into a Tetrazole (bioisostere), Primary Amide (hydrolysis), or Primary Amine (reduction), while preserving the cyclopropane ring and the carboxylic acid.

Reaction Landscape & Decision Matrix

The following diagram illustrates the chemoselective pathways detailed in this guide.

ReactionLandscape Start 1-(3-Cyanophenyl) cyclopropane-1-carboxylic acid Tetrazole Tetrazole Derivative (Bioisostere) Start->Tetrazole ZnBr2 / NaN3 (Sharpless Cond.) Amide Primary Amide (Partial Hydrolysis) Start->Amide H2O2 / K2CO3 (Radziszewski) Amine Benzylamine Derivative (Selective Reduction) Start->Amine CoCl2 / NaBH4 (Cobalt Boride) Note1 Preserves COOH Preserves Ring Tetrazole->Note1 Amide->Note1 Amine->Note1

Figure 1: Chemoselective divergence from the parent nitrile scaffold. Each pathway is selected to avoid cross-reactivity with the carboxylic acid.

Application 1: Synthesis of the Tetrazole Bioisostere

Target: Conversion of –CN to a 5-substituted-1H-tetrazole. Relevance: Tetrazoles are metabolically stable bioisosteres of carboxylic acids, crucial in "sartan" type drugs (e.g., Losartan, Valsartan).[1]

The Challenge

Traditional methods use tributyltin azide (toxic) or ammonium chloride/sodium azide in DMF (risk of sublimation/explosion). Furthermore, the free carboxylic acid on our substrate can protonate the azide, releasing toxic hydrazoic acid (HN₃).

The Solution: Zinc-Catalyzed [3+2] Cycloaddition

We utilize the Sharpless/Demko protocol using Zinc Bromide (ZnBr₂).[1] This Lewis acid activates the nitrile, allowing the reaction to proceed in water/isopropanol without protecting the carboxylic acid.

Protocol A: ZnBr₂ Mediated Cycloaddition[2]
ParameterSpecification
Reagents Sodium Azide (NaN₃, 1.5 eq), Zinc Bromide (ZnBr₂, 1.0 eq)
Solvent Water : Isopropanol (2:1)
Temperature Reflux (approx. 85-90°C)
Time 12 - 24 Hours

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in Water/IPA.

  • Addition: Add ZnBr₂ (1.0 eq) followed by NaN₃ (1.5 eq). Caution: Add azide slowly.

  • Reaction: Heat to reflux.[1] The Lewis acidic Zinc coordinates to the nitrile nitrogen, increasing electrophilicity.

  • Monitoring: Monitor by LC-MS. The tetrazole product is more polar and will elute earlier than the starting material.

  • Workup (Critical):

    • Cool to room temperature.[1][2]

    • Add 3N HCl slowly until pH < 2.[1] Warning: Perform in a fume hood; residual azide converts to HN₃ gas.[1]

    • Add Ethyl Acetate (EtOAc) and stir vigorously. The Zinc salts remain in the aqueous phase.

    • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

Self-Validation:

  • Success Indicator: The product should precipitate or crystallize upon acidification due to the lower solubility of the tetrazole-acid species compared to the salt.

Application 2: Selective Hydrolysis to Primary Amide

Target: Conversion of –CN to –CONH₂ without hydrolyzing to –COOH. Relevance: Primary amides are key intermediates for Hofmann rearrangements or as final pharmacophores.

The Challenge

Acid or base hydrolysis usually proceeds rapidly from Nitrile → Amide → Acid. Stopping at the amide is difficult. Additionally, the cyclopropane ring is sensitive to the harsh acidic conditions (e.g., 80% H₂SO₄) typically used for this transformation.

The Solution: Radziszewski Reaction

Using Hydrogen Peroxide (H₂O₂) in basic media allows for the generation of the hydroperoxide anion (HOO⁻), a super-nucleophile that attacks the nitrile to form an imidate, which spontaneously eliminates oxygen to form the amide. This stops selectively at the amide.

Protocol B: UHP (Urea-Hydrogen Peroxide) Method
ParameterSpecification
Reagents Urea-Hydrogen Peroxide adduct (UHP, 4.0 eq), K₂CO₃ (0.2 eq)
Solvent Acetone : Water (1:1)
Temperature Room Temperature (20-25°C)
Time 2 - 6 Hours

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in Acetone/Water.

  • Catalyst: Add Potassium Carbonate (K₂CO₃).

  • Oxidant: Add UHP portion-wise. (UHP is a solid, safer source of anhydrous H₂O₂).

  • Mechanism: The HOO⁻ attacks the nitrile carbon. The resulting intermediate rearranges to the amide and releases O₂.

  • Quenching: Add saturated Sodium Thiosulfate (Na₂S₂O₃) to quench excess peroxide (test with starch-iodide paper: blue = active peroxide).

  • Isolation: Evaporate acetone. The amide often precipitates from the remaining water. If not, extract with EtOAc.

Self-Validation:

  • Visual Cue: Mild bubbling (O₂ release) indicates the reaction is progressing.

  • Purity Check: H-NMR will show two broad singlets (approx. 6.0–7.5 ppm) corresponding to the NH₂ protons, distinct from the carboxylic acid proton.

Application 3: Chemoselective Reduction to Amine

Target: Conversion of –CN to –CH₂NH₂ while preserving the –COOH. Relevance: Benzylamines are universal linkers in drug discovery.

The Challenge
  • LiAlH₄: Reduces both –CN and –COOH.

  • Borane (BH₃): Reduces –COOH faster than –CN.

  • Catalytic Hydrogenation (Pd/C): Risks opening the cyclopropane ring.

The Solution: Cobalt Boride Reduction (in situ)

The combination of Cobalt(II) Chloride and Sodium Borohydride generates "Cobalt Boride" (Co₂B) in situ. This species coordinates to the nitrile and facilitates hydride transfer without reducing the carboxylate anion (which forms immediately in the basic borohydride solution).

Protocol C: CoCl₂ / NaBH₄ Reduction[4][5]
ParameterSpecification
Reagents CoCl₂·6H₂O (2.0 eq), NaBH₄ (5.0 eq)
Solvent Methanol (dry)
Temperature 0°C to Room Temperature

Step-by-Step Methodology:

  • Solvation: Dissolve the substrate and CoCl₂·6H₂O in Methanol. The solution will be pink/purple.

  • Reduction: Cool to 0°C. Add NaBH₄ powder portion-wise.

  • Visual Validation: The solution will turn black immediately, accompanied by hydrogen evolution. This indicates the formation of the active Cobalt Boride catalyst.[3]

  • Stirring: Allow to warm to RT and stir for 2 hours.

  • Workup:

    • Quench with 1N HCl (carefully!) to destroy residual borohydride and dissolve the black cobalt precipitate.

    • Adjust pH to ~9 with NaOH to ensure the amine is in the free base form (zwitterionic with the acid).

    • Note: Because the product is an amino-acid (zwitterion), it is highly water-soluble. Do not use standard extraction.

    • Purification: Use Ion Exchange Chromatography (SCX-2 cartridge) or isoelectric precipitation.

Experimental Workflow Visualization

Workflow Input Substrate: 1-(3-Cyanophenyl) cyclopropane-1-carboxylic acid Choice Select Transformation Input->Choice TetPath Add ZnBr2 + NaN3 Reflux in Water/IPA Choice->TetPath Bioisostere AminePath Add CoCl2 + NaBH4 Methanol, 0°C Choice->AminePath Reduction TetWorkup Acidify (pH 2) Extract EtOAc TetPath->TetWorkup TetEnd Tetrazole Product TetWorkup->TetEnd AmineCheck Visual Check: Pink -> Black Precipitate AminePath->AmineCheck AmineWorkup Acid Quench -> Base (pH 9) Ion Exchange (SCX) AmineCheck->AmineWorkup AmineEnd Amino-Acid Product AmineWorkup->AmineEnd

Figure 2: Operational workflow for the two most complex transformations (Tetrazole and Amine formation).

References

  • Organic Chemistry Portal. "Cobalt(II) Chloride-Catalyzed Chemoselective Sodium Borohydride Reduction of Azides and Nitriles." [Link]

  • Organic Syntheses. "Cyclopropanecarboxylic acid." (Grounding for cyclopropane stability/synthesis). [Link]

  • Chemistry Steps. "Converting Nitriles to Amides." (Radziszewski reaction mechanism).[4] [Link]

  • MIT Open Access. "Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor." (Validation of the ZnBr2/NaN3 safety profile). [Link]

Sources

Application Note: Chemoselective Reductive Amination of 1-(3-Cyanophenyl)cyclopropane-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with 1-(3-cyanophenyl)cyclopropane-1-carboxylic acid scaffolds. These structures are critical intermediates in the synthesis of SNRI (Serotonin-Norepinephrine Reuptake Inhibitor) analogs, structurally related to Milnacipran and Levomilnacipran.

The guide focuses on chemoselective reductive amination , addressing the specific challenge of preserving the nitrile (cyano) group and the strained cyclopropane ring while installing the amine functionality.

Executive Summary & Chemical Strategy

The direct reductive amination of this compound is chemically ambiguous. "Reductive amination" strictly refers to the condensation of a carbonyl (aldehyde/ketone) with an amine. Therefore, this protocol addresses the two chemically valid transformations for this scaffold:

  • Route A (Major): Reductive amination of the aldehyde derivative (1-(3-cyanophenyl)cyclopropane-1-carbaldehyde).

  • Route B (Minor): Direct reductive alkylation of the carboxylic acid using silane donors (emerging methodology).

The Chemoselectivity Challenge

The substrate contains two high-risk functional groups:

  • The Nitrile (-CN): Susceptible to reduction to primary amines under standard hydrogenation (H₂/Pd) or strong hydride conditions (LiAlH₄).

  • The Cyclopropane Ring: Susceptible to ring-opening under strong Lewis acidic conditions or high thermal stress.

Strategic Solution: The protocols below utilize Sodium Triacetoxyborohydride (STAB) and Titanium(IV) Isopropoxide , which effectively reduce the intermediate imine/iminium species without affecting the nitrile or opening the cyclopropane ring.

Reaction Pathway Visualization

The following diagram outlines the logical flow from the parent acid to the target amine, highlighting the critical decision points for reagent selection.

ReductiveAmination Acid Parent Acid (COOH) Aldehyde Aldehyde Derivative (CHO) Acid->Aldehyde Weinreb Amide Reduction (DIBAL) Imine Imine/Iminium Intermediate Aldehyde->Imine + Amine (R-NH2) TargetAmine Target Amine (Preserved CN & Cyclopropane) Imine->TargetAmine STAB or NaBH3CN (Chemoselective) OverRed Over-Reduced (Primary Amine -CH2NH2) Imine->OverRed H2/Pd or LiAlH4 (AVOID) RingOpen Ring Opened By-product Imine->RingOpen Strong Acid/Heat (AVOID)

Caption: Chemoselective pathway avoiding nitrile reduction and cyclopropane ring opening.

Critical Reagent Matrix

ReagentRoleCompatibility: NitrileCompatibility: CyclopropaneRecommendation
NaBH(OAc)₃ (STAB) Mild Hydride DonorExcellent (Does not reduce -CN)Excellent (Neutral pH)Primary Choice
NaBH₃CN Hydride DonorGood (Requires pH control)Good Secondary Choice (Toxic)
Ti(OiPr)₄ Lewis Acid / Water ScavengerExcellent Good (Mild Lewis Acid)Use for hindered amines
H₂ / Pd-C HydrogenationPoor (Reduces -CN to -CH₂NH₂)Variable (Can open ring)DO NOT USE
LiAlH₄ Strong HydridePoor (Reduces -CN)Good DO NOT USE

Detailed Experimental Protocols

Protocol A: Standard STAB-Mediated Reductive Amination

Best for: Primary and non-hindered secondary amines. Mechanism: STAB is less basic than NaBH₄ and allows for the preferential reduction of the iminium ion over the aldehyde functionality, preventing direct reduction of the starting material.

Reagents:

  • Substrate: 1-(3-cyanophenyl)cyclopropane-1-carbaldehyde (1.0 equiv)

  • Amine: R-NH₂ (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Additive: Acetic Acid (1.0 equiv) – Optional, use only if imine formation is slow.

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 1-(3-cyanophenyl)cyclopropane-1-carbaldehyde (1.0 mmol) in anhydrous DCE (5 mL).

  • Amine Addition: Add the amine (1.1 mmol).

    • Note: If using an amine hydrochloride salt, add 1.1 equiv of Triethylamine (TEA) to liberate the free base.

  • Imine Formation: Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: If the amine is sterically hindered, extending this time to 2 hours is beneficial.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) in one portion.

    • Why Solid Addition? STAB degrades slowly in solution; solid addition ensures active hydride concentration.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours.

  • Quench: Quench carefully with saturated aqueous NaHCO₃ (10 mL). Stir for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (usually Hexanes/Ethyl Acetate).

Protocol B: Titanium(IV)-Mediated Reductive Amination

Best for: Sterically hindered amines or electron-deficient amines (anilines) where imine formation is unfavorable. Mechanism: Ti(OiPr)₄ acts as a mild Lewis acid to activate the carbonyl and as a water scavenger to drive the equilibrium toward the imine.

Reagents:

  • Substrate: 1-(3-cyanophenyl)cyclopropane-1-carbaldehyde (1.0 equiv)

  • Amine: R-NH₂ (1.1 equiv)

  • Lewis Acid: Titanium(IV) Isopropoxide (1.2 equiv)

  • Reductant: NaBH₃CN (2.0 equiv) or NaBH₄ (if added after imine formation)

  • Solvent: Methanol (absolute) or THF.

Step-by-Step Procedure:

  • Complexation: In a dried flask under N₂, combine the aldehyde (1.0 mmol) and amine (1.1 mmol) in neat Ti(OiPr)₄ (1.2 mmol) or minimal THF.

  • Stirring: Stir at RT for 4–6 hours. The solution often becomes viscous.

    • Validation: Monitor by TLC.[1] The disappearance of aldehyde indicates complete imine formation.

  • Dilution: Dilute the mixture with absolute Methanol (4 mL).

  • Reduction: Cool to 0°C. Carefully add NaBH₄ (1.5 mmol) or NaBH₃CN (2.0 mmol) portion-wise.

    • Caution: Exothermic reaction.

  • Workup (Titanium Removal): Quench with 1N NaOH (2 mL). A white precipitate (TiO₂) will form.

  • Filtration: Dilute with EtOAc and filter through a pad of Celite to remove the titanium salts.

  • Extraction: Wash the filtrate with brine, dry, and concentrate.

Analytical Validation (QC)

To ensure the protocol worked and the core scaffold is intact, look for these specific signals:

1. Nitrile Integrity (IR Spectroscopy):

  • Signal: Sharp peak at ~2230 cm⁻¹ .

  • Failure Mode: If this peak disappears or shifts significantly to ~3300 cm⁻¹ (broad), you have reduced the nitrile to a primary amine.

2. Cyclopropane Integrity (¹H NMR):

  • Signal: Distinctive high-field multiplets between δ 1.0 – 1.6 ppm (4H).

  • Failure Mode: Disappearance of these multiplets and appearance of olefinic protons (δ 5.0–6.0 ppm) indicates ring opening.

3. Product Confirmation (¹H NMR):

  • Signal: The benzylic proton (adjacent to the new amine) typically shifts upfield from ~9-10 ppm (aldehyde) to ~3.5–4.0 ppm (amine -CH₂-N).

References & Authority

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

    • Relevance: The foundational text for STAB protocols, establishing chemoselectivity over nitriles.

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554.

    • Relevance: Defines the Protocol B for hindered amines using Titanium.

  • Gagnon, A., et al. "Compatibility of functional groups with the reduction of amides to amines with mono- and polymethylsiloxanes catalyzed by platinum and rhodium complexes." Journal of Organic Chemistry, 2021.[2] (General reference for Silane compatibility).

    • Relevance: Supports the exclusion of strong catalytic hydrogenation when nitriles are present.

  • Common Organic Chemistry. "Reductive Amination Conditions and Reagents."

    • Relevance: General verification of solvent and stoichiometry standards.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Cyanophenyl)cyclopropane-1-carboxylic Acid

[1][2]

Status: Operational Ticket ID: #SYN-CYC-003 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Yield Optimization & Troubleshooting Guide[1][2]

Executive Summary

The synthesis of 1-(3-cyanophenyl)cyclopropane-1-carboxylic acid presents a classic chemoselectivity paradox. You must construct a strained cyclopropane ring (requiring high energy/strong bases) while preserving a sensitive nitrile group (which is prone to hydrolysis under those exact conditions).[2]

This guide deviates from standard textbook protocols. Based on industrial scale-up data, the "textbook" route (using malonates) often fails due to decarboxylation issues and poor atom economy.[1] The recommended industrial standard is the dialkylation of arylacetic esters via Phase Transfer Catalysis (PTC) , followed by a chemoselective hydrolysis .

Module 1: The Construction Phase (Cyclopropanation)

The Challenge: Incomplete cyclization (mono-alkylation) and polymerization of the alkylating agent.[1]

Primary Protocol: PTC-Mediated Dialkylation

Do not use NaH/DMSO unless strictly necessary.[1][2] It is too harsh for the nitrile moiety and difficult to scale.[2] Use a solid-liquid Phase Transfer Catalysis (PTC) system.[1][2]

Optimized Reagents:

  • Substrate: Methyl 2-(3-cyanophenyl)acetate (The methyl ester is preferred over ethyl for easier hydrolysis later).[1][2]

  • Reagent: 1,2-Dibromoethane (1.2 - 1.5 equivalents).[1][2]

  • Base: 50% NaOH (aq) or solid KOH (finely powdered).[2]

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA) (1-5 mol%).[1][2]

  • Solvent: Toluene (or Me-THF for green compliance).[1][2]

Troubleshooting Guide: Cyclopropanation
SymptomProbable CauseCorrective Action
Significant Mono-alkylated Impurity Stirring rate is too low.[1][2]Physics Check: PTC is diffusion-controlled.[1][2] Increase impeller speed to >600 RPM to maximize interfacial area.
Low Yield (<50%) Hydrolysis of the starting ester.[2]Water Control: Ensure the organic phase is concentrated.[2] If using solid KOH, minimize water content.[2]
Polymerization (Gummy residue) 1,2-dibromoethane added too fast.Dosing Strategy: Add the dibromoethane slowly to the mixture of ester/base/catalyst.[2] Do not dump it in.
Reaction Stalls at 80% Catalyst poisoning/degradation.[2]Re-charge: Add a second portion (0.5 mol%) of catalyst halfway through the reaction.
Critical Mechanism Visualization

Cyclopropanation_LogicStartStart: Aryl AcetateDeprotonation1. Deprotonation (Interface)Start->DeprotonationPTC/BaseMonoAlk2. Mono-Alkylation(Open Chain)Deprotonation->MonoAlkSlow StepCyclization3. Intramolecular Cyclization(Ring Closure)MonoAlk->CyclizationFast Step (Gem-effect)SideReactionSide Reaction:E2 Elimination (Vinyl Bromide)MonoAlk->SideReactionIf Temp > 60°C

Figure 1: Kinetic pathway of PTC cyclopropanation. Note that the second alkylation (cyclization) is usually faster than the first due to the gem-dialkyl effect, provided the temperature is controlled.[1]

Module 2: The Preservation Phase (Chemoselective Hydrolysis)

The Challenge: Hydrolyzing the ester to the acid without hydrolyzing the nitrile to an amide (primary failure mode).

The Trap: Standard refluxing with NaOH/MeOH will destroy your nitrile yield (converting -CN to -CONH2).[1][2]

Protocol A: The "Lithium Loophole" (Recommended)

Lithium Hydroxide (LiOH) is less nucleophilic than NaOH and allows for greater control.[2]

  • Solvent: THF:Water (4:1).[2] The THF solvates the organic ester, protecting the nitrile via steric bulk.

  • Temperature: 0°C to 10°C (Do not heat).

  • Stoichiometry: 1.1 eq LiOH.

  • Monitoring: HPLC is mandatory.[2] TLC is insufficient to distinguish Amide vs Nitrile clearly.[2]

Protocol B: Anhydrous Cleavage (The "Nuclear Option")

If the nitrile is extremely sensitive, avoid water entirely.

  • Reagent: Potassium trimethylsilanolate (KOTMS) in THF.[2]

  • Mechanism: This cleaves the methyl ester to form the potassium salt and TMS-OMe.[1][2]

  • Advantage: Zero risk of nitrile hydrolysis (no water present).[2]

Troubleshooting Guide: Hydrolysis
IssueDiagnosisSolution
Amide Peak in HPLC Over-hydrolysis.Stop: Quench immediately with cold dilute HCl. Switch to Protocol B (KOTMS).[2]
Incomplete Reaction Steric hindrance of the cyclopropane.[2]Solvent Switch: Change THF to DME (Dimethoxyethane) to increase cation chelation, but keep temp <20°C.
Product is an Oil Impurities preventing crystallization.[2]Salt Formation: Isolate as the Dicyclohexylamine (DCHA) salt first, then acidify to release the pure free acid.

Module 3: Isolation & Purification

The physical properties of 1-arylcyclopropanecarboxylic acids often lead to "oiling out" during acidification.[1][2]

The "Reverse Quench" Technique: Do not pour acid into the reaction mixture.[2]

  • Prepare a beaker of dilute HCl (pH 2) mixed with ice.

  • Slowly pour the basic reaction mixture into the acid.

  • This ensures the product precipitates instantly as a solid rather than forming a sticky oil (which happens if the pH drops slowly).[2]

Frequently Asked Questions (FAQ)

Q: Can I use 1-bromo-2-chloroethane instead of 1,2-dibromoethane? A: Yes, and it often improves yield.[1][2] The iodine/bromine exchange rate is different.[2] The chloride is a poorer leaving group, which can actually reduce the rate of intermolecular polymerization (dimerization) while still allowing the intramolecular cyclization to proceed.

Q: Why is my melting point lower than the literature value (approx 117-118°C)? A: You likely have the des-cyano impurity or the amide impurity.[1][2] The nitrile group is thermally stable but chemically sensitive.[2] Recrystallize from Toluene/Heptane (1:3).[2] Avoid alcohols for recrystallization as they can induce transesterification if any acid catalyst is present.[2]

Q: Is the nitrile group stable to the cyclopropanation conditions? A: Generally, yes. The PTC conditions (NaOH/Toluene) are biphasic.[2] The nitrile stays in the toluene layer, protected from the aqueous caustic layer. This is the main advantage of PTC over homogeneous conditions (like NaH/DMSO) where the nitrile is constantly exposed to the base.

Decision Tree: Process Optimization

Troubleshooting_TreeStartLow Yield DetectedCheckTLCCheck TLC/HPLCWhat is the impurity?Start->CheckTLCMonoMono-alkylated(Open Chain)CheckTLC->MonoIntermediate PresentAmideAmide Formation(Hydrolyzed Nitrile)CheckTLC->AmidePolar SpotStartMatUnreacted EsterCheckTLC->StartMatNon-polar SpotFixMonoIncrease Stirring SpeedCheck Base StrengthMono->FixMonoFixAmideReduce WaterSwitch to KOTMSAmide->FixAmideFixStartCheck Catalyst QualityIncrease Temp slightlyStartMat->FixStart

Figure 2: Diagnostic logic for identifying yield loss during the synthesis workflow.

References

  • Organic Syntheses Procedure (General Cyclopropanation)

    • Cyclopropanecarboxylic acid.[2][3][4][5][6] Org. Synth. 1944, 24, 36.[2]

  • Phase Transfer Catalysis Mechanism

    • Phase-Transfer Catalyzed Asymmetric Arylacetate Alkylation.
  • Selective Hydrolysis Strategy

    • Selective hydrolysis of ester in presence of nitrile. (General methodology via KOTMS/LiOH).
    • (Note: Discussion covers the inverse, validating the sensitivity issues).

  • Patent Literature (Analogous Chemistry)

    • Process for the preparation of cyclopropanecarboxylic acid derivatives. US Patent 5,504,245.[2][3]

Technical Support Center: Minimizing Decarboxylation in Cyclopropane Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenge of unintended decarboxylation in cyclopropane carboxylic acids. Cyclopropane rings are prized scaffolds in medicinal chemistry, but their inherent ring strain can render them susceptible to side reactions, particularly decarboxylation.[1][2][3][4] This resource is designed to equip you with the knowledge and practical protocols to minimize this side reaction and ensure the integrity of your target molecules.

Troubleshooting Guide: Common Scenarios & Solutions

This section addresses specific problems you might encounter during your experiments, offering a step-by-step approach to identify the cause and implement a solution.

Scenario 1: My cyclopropane acid is decomposing upon storage. What can I do?

Answer:

The stability of cyclopropane acids can be compromised by improper storage conditions. Here’s a checklist to ensure long-term stability:

  • Temperature: Store your cyclopropane carboxylic acid at low temperatures, ideally at or below 4°C. For long-term storage, -20°C is recommended. Avoid repeated freeze-thaw cycles.

  • pH: While a specific optimal pH for storage isn't universally defined, it's generally advisable to store the acid in its solid, neutral form. If in solution, avoid strongly acidic or basic conditions, which can catalyze decarboxylation. Some studies on other carboxylic acids have shown that the rate of decarboxylation can be pH-dependent.[5][6][7]

  • Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation pathways that might be initiated by atmospheric components.

  • Solvent Choice: If storage in solution is necessary, choose a non-polar, aprotic solvent. Protic solvents can potentially facilitate proton transfer steps that may be involved in certain decarboxylation mechanisms.

Scenario 2: I'm observing significant by-product formation, likely from decarboxylation, during my amide coupling reaction. How can I prevent this?

Answer:

Amide coupling often requires activation of the carboxylic acid, a step that can inadvertently lead to decarboxylation if not handled correctly. The key is to use mild activation methods that do not require high temperatures.

Troubleshooting Steps:

  • Lower the Reaction Temperature: High temperatures are a primary driver of decarboxylation.[8][9] Whenever possible, run your coupling reactions at room temperature or below (e.g., 0°C).

  • Choose the Right Coupling Agents: Utilize coupling agents that are effective at low temperatures. Common choices include:

    • Carbodiimides: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These reagents form an activated ester intermediate at low temperatures, which then reacts with the amine.

    • Uronium/Onium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and can be used at low temperatures.

  • Control the pH: Maintain a neutral or slightly basic pH during the reaction. The addition of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is common in amide coupling reactions and can help to neutralize any acidic by-products without promoting decarboxylation.

  • Order of Addition: Add the coupling agent to the carboxylic acid first to form the activated intermediate before introducing the amine. This can minimize the time the free acid is exposed to potentially destabilizing conditions.

Experimental Protocol: Low-Temperature Amide Coupling

This protocol is designed to minimize decarboxylation by using a common carbodiimide coupling agent at 0°C.

  • Materials:

    • Cyclopropane carboxylic acid (1.0 eq)

    • Amine (1.1 eq)

    • EDC (1.2 eq)

    • HOBt (1.2 eq)

    • DIPEA (2.5 eq)

    • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Procedure:

    • Dissolve the cyclopropane carboxylic acid and HOBt in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Cool the mixture to 0°C using an ice bath.

    • Add EDC to the cooled solution and stir for 15-30 minutes at 0°C to allow for the formation of the activated ester.

    • Add the amine to the reaction mixture, followed by the dropwise addition of DIPEA.

    • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Upon completion, perform a standard aqueous workup. For example, dilute with an organic solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude amide by column chromatography or recrystallization.

Scenario 3: My esterification reaction is giving me low yields, and I suspect decarboxylation is the culprit. What should I do?

Answer:

Traditional esterification methods, like Fischer esterification, which use strong acids and high heat, are often too harsh for sensitive cyclopropane acids.

Troubleshooting Steps:

  • Avoid High Temperatures and Strong Acids: Steer clear of refluxing in the alcohol with a strong acid catalyst.

  • Use Mild Esterification Methods:

    • Carbodiimide-Mediated Esterification: Similar to amide coupling, you can use EDC or DCC with a catalytic amount of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP). This reaction proceeds readily at room temperature or below.

    • Mitsunobu Reaction: This reaction allows for the formation of an ester from a primary or secondary alcohol under mild, neutral conditions, typically at or below room temperature. It uses a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).

    • Alkylation of the Carboxylate Salt: Convert the cyclopropane carboxylic acid to its carboxylate salt (e.g., with cesium carbonate or another mild base) and then react it with an alkyl halide. This method avoids acidic conditions entirely.

Data Summary: Impact of Reaction Conditions on Decarboxylation

Reaction TypeStandard ConditionsRecommended Conditions for Cyclopropane AcidsRationale
Amide Coupling High temperature, various coupling agents0°C to RT, EDC/HOBt or HATUMinimizes thermal energy input that can overcome the activation barrier for decarboxylation.
Esterification Refluxing alcohol with H₂SO₄RT, DCC/DMAP or Mitsunobu conditionsAvoids strongly acidic and high-temperature conditions which are known to promote decarboxylation.
Purification Distillation at atmospheric pressureVacuum distillation, recrystallization, or chromatographyLowers the boiling point, reducing thermal stress on the molecule.[10] Recrystallization from appropriate solvents is a non-thermal method.

Frequently Asked Questions (FAQs)

Q1: What is the underlying cause of decarboxylation in cyclopropane acids?

A1: The primary cause is the inherent ring strain of the cyclopropane ring.[1][2][3][4] This strain weakens the C-C bonds within the ring and can lower the activation energy for reactions that lead to ring-opening or rearrangement. In some cases, the decarboxylation mechanism involves an initial ring-opening to form a more stable intermediate, which then loses CO₂.[8] The presence of activating groups on the cyclopropane ring can further influence the propensity for decarboxylation.

Q2: Can I use protecting groups to prevent decarboxylation?

A2: Yes, converting the carboxylic acid to an ester is an excellent strategy to prevent decarboxylation during other reaction steps. Esters are generally more stable towards decarboxylation than the corresponding free acids. Choose an ester that can be cleaved under mild conditions once your desired transformations are complete.

  • Methyl or Ethyl Esters: Cleaved by hydrolysis under basic (e.g., LiOH, NaOH) or acidic conditions. Care must be taken during hydrolysis to use mild conditions (e.g., low temperature) to avoid decarboxylation of the newly formed acid.

  • Benzyl Esters: Can be removed under neutral conditions via hydrogenolysis (H₂, Pd/C), which is often compatible with cyclopropane rings.

  • tert-Butyl Esters: Cleaved under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) at low temperatures.

Q3: Are there any catalysts I should absolutely avoid when working with cyclopropane acids?

A3: Caution should be exercised with certain transition metal catalysts, particularly those known to promote C-C bond cleavage or rearrangement. While specific incompatibilities are highly substrate-dependent, be wary of:

  • Strong Lewis Acids: Can coordinate to the carboxyl group and facilitate decarboxylation.

  • Certain Palladium Catalysts: While widely used, some palladium-catalyzed reactions can involve intermediates that might trigger decarboxylation or ring-opening, especially at elevated temperatures.

  • Photoredox and Iron Catalysts: Recent literature has shown that specific photoredox and iron-based catalytic systems can be used to intentionally promote the decarboxylation of cyclopropane acids to generate cyclopropyl radicals.[11][12] These conditions should obviously be avoided if decarboxylation is undesirable.

Q4: How should I purify my cyclopropane acid to avoid decarboxylation?

A4: Purification should be conducted under the mildest conditions possible.

  • Acid-Base Extraction: A standard method for purifying carboxylic acids.[13] Dissolve the crude material in an organic solvent and extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The aqueous layer, containing the carboxylate salt, is then washed with fresh organic solvent to remove neutral impurities. Finally, the aqueous layer is carefully acidified at low temperature (e.g., with 1M HCl in an ice bath) to a pH several units below the pKa of the acid, and the purified acid is extracted back into an organic solvent.[13]

  • Recrystallization: If your cyclopropane acid is a solid, recrystallization from a suitable solvent system is an excellent, non-destructive purification method.

  • Distillation: If your acid is a liquid, distillation under reduced pressure is preferable to minimize the temperature required.[10]

Visualizing the Problem: Decarboxylation Pathways

The following diagrams illustrate the general concept of thermal decarboxylation and a simplified decision-making workflow for handling cyclopropane acids.

G cluster_0 Thermal Decarboxylation Pathway A Cyclopropane Carboxylic Acid B Transition State A->B Heat (Δ) C Decarboxylated Product + CO₂ B->C

Caption: A simplified representation of thermal decarboxylation.

G Start Have Cyclopropane Acid? CheckStability Is it stable to desired reaction conditions? Start->CheckStability Proceed Proceed with Reaction (Use Mild Conditions) CheckStability->Proceed Yes Protect Protect as Ester (e.g., Benzyl, t-Butyl) CheckStability->Protect No FinalProduct Final Product Proceed->FinalProduct Reaction Perform Reaction(s) Protect->Reaction Deprotect Deprotect under Mild Conditions Reaction->Deprotect Deprotect->FinalProduct

Caption: Decision workflow for using cyclopropane acids in synthesis.

References

  • Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. Arkivoc.
  • Mechanism of the decarboxylative rearrangement of α-(carbonyl) cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans.
  • Overcoming Challenges in Small-Ring Transfer: Direct Decarboxylative Hydroalkylation of Alkenes via Iron-Thiol C
  • Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cycliz
  • Why is cyclopropane more acidic than cyclohexane? Quora.
  • Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
  • Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts.
  • MCQ about decarboxylation of cyclopropane carboxylic acid: For exams like, CSIR-NET, BS-MS, IIT-JAM. YouTube.
  • Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses Procedure.
  • Stability of Cyclopropane and Conjugated Linoleic Acids During Fatty Acid Quantific
  • cyclopropanecarboxylic acid. Organic Syntheses Procedure.
  • Stability of cycloalkanes (video). Khan Academy.
  • Direct quantitation of fatty acids present in bacteria and fungi: stability of the cyclopropane ring to chlorotrimethylsilane. PubMed.
  • Driving tert-butyl axial: the surprising cyclopropyl effect. RSC Publishing.
  • Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines.
  • Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. [Source not fully available].
  • Technical Support Center: Cyclohexaneacetic Acid Reactions & Decarboxyl
  • Process for preparing optically active cyclopropanecarboxylic acids.
  • Stability of Cycloalkane (Combustion Analysis). OpenOChem Learn.
  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regul
  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem.
  • Cyclopropane fatty acids are required for survival at extreme acid pH.
  • How Activated Carboxylic Acids Can Drive Dissipative Systems. [Source not fully available].
  • Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. [Source not fully available].
  • Stability of cycloalkanes. Khan Academy - YouTube.
  • Effect of pH in syngas conversion to C4 & C6 acids in mixed-culture trickle bed reactors. [Source not fully available].
  • Light-Driven Enzymatic Decarboxylation of Dicarboxylic Acids. [Source not fully available].
  • Why might the rate of a decarboxyl
  • Cyclopropanecarboxylic acid synthesis. ChemicalBook.
  • Thermal decarboxylation depends on the pH?
  • Decarboxylation of Cyclopropylacetic Acid Derivatives. A New Synthetic Method.
  • Decarboxyl

Sources

Technical Support Center: Optimizing Reaction Conditions for gem-Disubstituted Cyclopropanes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of gem--disubstituted cyclopropanes. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing these valuable three-membered rings. Here, we will address common challenges and provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve your desired synthetic outcomes.

The construction of gem-disubstituted cyclopropanes is a cornerstone of modern organic synthesis, finding applications in the development of pharmaceuticals and agrochemicals due to the unique conformational constraints and metabolic stability imparted by the cyclopropane ring.[1][2] However, the synthesis of these strained structures is not without its challenges. This guide is structured to provide practical, experience-driven advice to overcome common hurdles in the laboratory.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the synthesis of gem-disubstituted cyclopropanes.

Q1: My Simmons-Smith reaction is sluggish or failing. What are the most common causes?

A1: Low reactivity in a Simmons-Smith reaction can often be attributed to a few key factors:

  • Inactive Zinc: The zinc-copper couple must be freshly activated to ensure a reactive surface.[3] Inadequate activation can lead to a significant decrease in the formation of the active zinc carbenoid.

  • Moisture: The organozinc intermediates are highly sensitive to moisture. Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) with anhydrous solvents.[3]

  • Substrate Reactivity: Electron-deficient alkenes are inherently less reactive towards the electrophilic Simmons-Smith reagent.[4] For such substrates, consider using a more reactive variant of the reagent, such as the Furukawa modification (Et₂Zn/CH₂I₂).[3][5]

Q2: I am observing significant side products in my transition-metal-catalyzed cyclopropanation. How can I improve the chemoselectivity?

A2: Side product formation, such as β-hydride elimination, is a common issue in rhodium-catalyzed cyclopropanations, particularly with α-alkyl-α-diazoesters.[6] To enhance chemoselectivity:

  • Ligand Modification: Employing sterically demanding ligands on the metal catalyst can suppress undesired pathways. For instance, using dirhodium tetrakis(triphenylacetate) (Rh₂(TPA)₄) can effectively minimize β-hydride elimination and favor cyclopropanation.[6]

  • Temperature Control: Lowering the reaction temperature is often crucial for suppressing side reactions.[6]

  • Solvent Choice: The choice of solvent can influence catalyst activity and selectivity. A systematic screening of solvents may be necessary to find the optimal conditions for your specific substrate.[7]

Q3: My Michael-Initiated Ring-Closure (MIRC) reaction is not proceeding to completion, or I'm seeing decomposition of my starting materials.

A3: Incomplete conversion or degradation in MIRC reactions can be due to several factors:

  • Base Strength: The choice and stoichiometry of the base are critical. A base that is too strong can lead to undesired side reactions, while one that is too weak may not facilitate the initial Michael addition effectively.

  • Leaving Group: The efficiency of the final ring-closing step is highly dependent on the nature of the leaving group. A poor leaving group will hinder the intramolecular Sₙ2 reaction.

  • Substrate Stability: Some substrates, particularly certain esters, can be labile under MIRC conditions, leading to decomposition.[8] Careful monitoring of the reaction by techniques like TLC or NMR is recommended to identify the optimal reaction time.

Q4: How can I control the diastereoselectivity of my cyclopropanation reaction?

A4: Achieving high diastereoselectivity is a common goal. Several strategies can be employed:

  • Substrate Control: The inherent stereochemistry of the alkene is often preserved in concerted cyclopropanation reactions like the Simmons-Smith reaction.[9] The use of chiral auxiliaries on the substrate can also direct the stereochemical outcome.

  • Catalyst Control: In transition-metal-catalyzed reactions, the use of chiral ligands can induce high levels of diastereoselectivity and enantioselectivity.[7][10][11] The steric and electronic properties of the catalyst play a crucial role in dictating the approach of the alkene to the metal-carbene intermediate.[6][12]

  • Directing Groups: The presence of coordinating groups, such as hydroxyl groups in allylic alcohols, can direct the cyclopropanating agent to a specific face of the double bond in Simmons-Smith reactions, leading to high diastereoselectivity.[3][13]

Troubleshooting Guides

This section provides more detailed troubleshooting advice for specific cyclopropanation methods.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic and widely used method for the synthesis of cyclopropanes.[4] It involves the reaction of an alkene with an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[5]

Problem: Low or No Product Formation
Potential Cause Explanation Recommended Solution
Inactive Zinc-Copper Couple The surface of the zinc can become oxidized, reducing its reactivity.Activate the zinc dust immediately before use. This can be done by washing with dilute acid, followed by treatment with a copper(II) sulfate solution.[3]
Presence of Water Organozinc reagents are highly sensitive to moisture and will be quenched by water.Use flame-dried glassware, anhydrous solvents, and maintain a dry, inert atmosphere (argon or nitrogen) throughout the experiment.[3][14]
Poor Reagent Quality Diiodomethane can decompose over time, releasing iodine.Use freshly distilled or commercially available high-purity diiodomethane. Store it in a cool, dark place.
Low Substrate Reactivity Electron-deficient alkenes react slowly with the standard Simmons-Smith reagent.Consider using the more reactive Furukawa modification (Et₂Zn/CH₂I₂).[3][5] Alternatively, modifications of the zinc carbenoid with electron-withdrawing groups can increase reactivity.[13]
Experimental Protocol: Activation of Zinc-Copper Couple
  • Place zinc dust in a flask under an inert atmosphere.

  • Add a dilute solution of hydrochloric acid and stir for a few minutes to etch the surface.

  • Decant the acid and wash the zinc dust sequentially with water, ethanol, and diethyl ether.

  • Dry the activated zinc under high vacuum.

  • Add a solution of copper(II) sulfate in water and stir until the blue color disappears.

  • Decant the solution and wash the resulting zinc-copper couple with anhydrous diethyl ether.

  • Dry the couple under high vacuum before use.

Workflow for Troubleshooting Low Yield in Simmons-Smith Reactions

start Low or No Product check_zinc Is the Zinc-Copper Couple Freshly Activated? start->check_zinc check_conditions Are the Reaction Conditions Strictly Anhydrous? check_zinc->check_conditions Yes activate_zinc Activate Zinc-Copper Couple check_zinc->activate_zinc No check_reagent Is the Diiodomethane of High Purity? check_conditions->check_reagent Yes dry_system Flame-Dry Glassware, Use Anhydrous Solvents check_conditions->dry_system No check_substrate Is the Alkene Electron-Deficient? check_reagent->check_substrate Yes purify_reagent Purify or Replace Diiodomethane check_reagent->purify_reagent No use_furukawa Use Furukawa Modification (Et₂Zn/CH₂I₂) check_substrate->use_furukawa Yes success Improved Yield check_substrate->success No, re-evaluate reaction parameters activate_zinc->check_conditions dry_system->check_reagent purify_reagent->check_substrate use_furukawa->success

Caption: Troubleshooting workflow for low-yielding Simmons-Smith reactions.

Transition-Metal-Catalyzed Cyclopropanation

Transition metal catalysts, particularly those based on rhodium and copper, are highly effective for the cyclopropanation of alkenes with diazo compounds.[15] These reactions often proceed with high efficiency and stereoselectivity.

Problem: Low Diastereoselectivity or Enantioselectivity
Potential Cause Explanation Recommended Solution
Suboptimal Catalyst The structure of the catalyst, including the metal center and the ligands, is paramount for stereocontrol.Screen a variety of chiral catalysts. For rhodium-catalyzed reactions, catalysts with bulky ligands often provide higher selectivity.[6] For example, Rh₂(S-TCPTAD)₄ has shown excellent performance for the cyclopropanation of electron-deficient alkenes.[16]
Incorrect Solvent The solvent can influence the conformation of the catalyst and the transition state of the reaction.Perform a solvent screen to identify the optimal medium for your reaction. Non-polar solvents like pentane or dichloromethane are often good starting points.[7]
Inappropriate Temperature Reaction temperature can affect the selectivity of the catalyst.Vary the reaction temperature. While some reactions proceed well at room temperature, others may require cooling to achieve high stereoselectivity.
Slow Addition of Diazo Compound A high concentration of the diazo compound can lead to side reactions, including dimerization, which can affect the overall selectivity.Add the diazo compound slowly to the reaction mixture using a syringe pump to maintain a low steady-state concentration.
Data on Catalyst Performance in Asymmetric Cyclopropanation

The following table summarizes the performance of different rhodium catalysts in the enantioselective cyclopropanation of styrene with a diazoacetate, illustrating the significant impact of the catalyst structure on the enantiomeric excess (ee).

CatalystSolventYield (%)ee (%)
Rh₂(S-DOSP)₄Pentane5977
Rh₂(S-PTAD)₄Pentane-35
Rh₂(S-TCPTAD)₄Pentane7184
Rh₂(S-PTTL)₄Pentane-27
Rh₂(S-TCPTTL)₄Pentane-74
Data adapted from a study on rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes.[16]
Logical Relationship Diagram for Optimizing Stereoselectivity

start Low Stereoselectivity catalyst_screen Screen Chiral Catalysts start->catalyst_screen solvent_screen Optimize Solvent catalyst_screen->solvent_screen temp_optimization Vary Reaction Temperature solvent_screen->temp_optimization slow_addition Slow Addition of Diazo Compound temp_optimization->slow_addition high_selectivity High Stereoselectivity slow_addition->high_selectivity

Caption: Stepwise approach to optimizing stereoselectivity in catalytic cyclopropanation.

Michael-Initiated Ring-Closure (MIRC)

The MIRC reaction is a powerful method for the diastereoselective synthesis of cyclopropanes, particularly those bearing electron-withdrawing groups.[17][18] It involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization.[18]

Problem: Formation of Michael Adduct Only (No Cyclization)
Potential Cause Explanation Recommended Solution
Poor Leaving Group The intramolecular Sₙ2 reaction requires a good leaving group on the nucleophilic component.Utilize a substrate with a better leaving group, such as a halide or a sulfonate.
Steric Hindrance Significant steric bulk around the reaction centers can disfavor the intramolecular cyclization.Consider using less sterically demanding substrates or reaction conditions that can overcome the steric barrier, such as higher temperatures (if the adduct is stable).
Unfavorable Conformation The Michael adduct may not readily adopt the necessary conformation for intramolecular attack.The choice of solvent can influence the conformational equilibrium. A solvent screen may be beneficial.
Reversible Michael Addition The initial Michael addition may be reversible, and if the cyclization is slow, the adduct may revert to the starting materials.Use conditions that favor the irreversible formation of the Michael adduct, such as a stronger base or a more reactive Michael acceptor.
Experimental Protocol: General Procedure for an Organocatalyzed MIRC Reaction
  • To a solution of the Michael acceptor and the nucleophile in a suitable solvent (e.g., toluene), add the organocatalyst (e.g., a thiourea derivative).[19]

  • Stir the reaction mixture at the desired temperature and monitor the progress by TLC or NMR.

  • Upon consumption of the starting materials, add a base (e.g., DBU) to facilitate the ring-closing step.[19]

  • Continue to monitor the reaction until the formation of the cyclopropane product is complete.

  • Quench the reaction and perform an aqueous workup.

  • Purify the crude product by column chromatography.

Reaction Pathway Diagram for MIRC

start Starting Materials (Michael Acceptor + Nucleophile) michael_addition Michael Addition start->michael_addition Base or Organocatalyst intermediate Enolate Intermediate michael_addition->intermediate cyclization Intramolecular Ring Closure intermediate->cyclization Expulsion of Leaving Group product Cyclopropane Product cyclization->product

Caption: Simplified reaction pathway for a Michael-Initiated Ring-Closure (MIRC) reaction.

References

  • Benchchem. Technical Support Center: Simmons-Smith Cyclopropanation of Dichloroalkenes.
  • In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings.
  • Master Organic Chemistry. (2023). Cyclopropanation of Alkenes.
  • Organic Chemistry Frontiers (RSC Publishing). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions.
  • Organic Chemistry Portal. Simmons-Smith Reaction.
  • ResearchGate. Stereoselective Cyclopropanation Reactions | Request PDF.
  • ACS Publications. (2003). Stereoselective Cyclopropanation Reactions | Chemical Reviews.
  • Organic Chemistry Frontiers (RSC Publishing). (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. DOI:10.1039/D4QO00535J.
  • OrgoSolver. Simmons–Smith reaction – cyclopropanation of alkenes.
  • PMC. Origin of high stereocontrol in olefin cyclopropanation catalyzed by an engineered carbene transferase.
  • PMC. A Stereodivergent Rhodium(III)-Catalyzed Cis-Cyclopropanation Enabled by Multivariate Optimization.
  • Organic Chemistry Portal. (2008). Rh-Catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity. DOI: 10.1021/ol800983y.
  • TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. (2019).
  • PMC. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes.
  • The Journal of Pure and Applied Chemistry Research. (2016). Cyclopropanation of Various Substrates via Simmons-Smith and Michael-Initiated Ring Closure (MIRC) Reactions. DOI: [Link]. Available from:

  • University of Calgary. Ch 14: Cyclopropane synthesis.
  • ResearchGate. (2025). Michael‐initiated ring‐closure approach for access to nitrocyclopropanes.
  • TCI Chemicals. Reagent for the Synthesis of gem-Disubstituted Cyclopropanes.
  • Wikipedia. Metal-catalyzed cyclopropanations.
  • EduRev. Simmons–Smith reaction - Chemistry PDF Download.

Sources

Overcoming steric hindrance in 1-(3-Cyanophenyl)cyclopropane-1-carboxylic acid coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in 1-(3-Cyanophenyl)cyclopropane-1-carboxylic Acid Coupling Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist

Core Analysis: The "Gem-Disubstituted" Penalty

You are encountering difficulty because this compound represents a "perfect storm" of steric and electronic resistance.

  • Quaternary Carbon Blockade: The carbonyl is attached to a quaternary carbon. There are no alpha-protons to minimize bulk. The incoming nucleophile (amine) must navigate a narrow trajectory to attack the carbonyl.

  • The Cyclopropane "Walsh Orbital" Effect: The bond angles in cyclopropane (~60°) force the exocyclic bonds (the one connecting to the carboxyl) to have high s-character. This shortens the C-C bond distance between the ring and the carbonyl, pulling the electrophilic center closer to the shielding phenyl ring.

  • Electronic Deactivation: The 3-cyano group is strongly electron-withdrawing (EWG). While this makes the final activated carbonyl more electrophilic, it makes the initial carboxylate oxygen less nucleophilic. This slows down the initial attack on the coupling reagent (e.g., attacking HATU or T3P), often leading to stalled activation.

Decision Matrix & Reagent Selection

Do not use standard EDC/NHS or DCC coupling; the O-acylisourea intermediate is too sterically crowded to rearrange or react efficiently. Use the following logic to select your reagent.

ReagentSelection Start Start: 1-(3-CN-Ph)-Cyclopropane-COOH AmineType Analyze Amine Partner Start->AmineType Nucleophilic Primary/Unsteric Amine AmineType->Nucleophilic Good Nucleophile WeakNuc Aniline/Secondary/Steric Amine AmineType->WeakNuc Poor Nucleophile T3P Route A: T3P (50% in EtOAc/DMF) + Pyridine/NMI Nucleophilic->T3P First Choice Ghosez Route B: Ghosez's Reagent (Acid Chloride Intermediate) WeakNuc->Ghosez High Energy Required HATU Route C: HATU + HOAt (Risk of Guanidinylation) WeakNuc->HATU Alternative Success Success T3P->Success Yield > 80% Ghosez->Success Yield > 90%

Figure 1: Reagent selection logic based on the nucleophilicity of the amine partner.

Troubleshooting Guides (Q&A)

Issue Category 1: Low Conversion / Stalled Reaction

Q: I am using HATU/DIPEA in DMF, but LCMS shows 80% remaining starting material after 24 hours. Why? A: The activated ester (OAt ester) is forming, but the steric bulk of the cyclopropane and phenyl ring is blocking the amine from attacking it. The reaction has stalled at the intermediate.

  • Fix: Switch to T3P (Propylphosphonic anhydride) . T3P does not form a bulky active ester intermediate like HATU. It forms a mixed anhydride that is less sterically demanding.

  • Optimization: Heat the reaction to 60°C. The cyclopropane ring is robust; it can withstand thermal energy better than linear alkyl chains.

Q: I see a mass corresponding to [Amine + 99] in my HATU reaction. What is this? A: This is a guanidinium byproduct. Because the acid activation is slow (due to the steric bulk), the excess amine reacted directly with the HATU reagent instead of the activated acid.

  • Fix: You must Pre-activate . Stir the Acid + HATU + Base for 15–30 minutes before adding the amine. This ensures the acid is converted to the active ester before the amine sees the HATU.

Issue Category 2: Solubility & Workup

Q: My reaction turns into a thick gel when using T3P in EtOAc. A: The 3-cyanophenyl group makes the molecule rigid and planar, leading to pi-stacking aggregation.

  • Fix: Add a "co-solvent breaker." Use a mixture of EtOAc:DMF (4:1) or 2-MeTHF . The DMF disrupts the aggregation.

Q: How do I remove the excess 3-cyanophenyl acid? It co-elutes with my product. A: Since you have a nitrile (CN) and a carboxylic acid, the polarity is similar to many amides.

  • Fix: If using T3P, the byproducts are water-soluble.[1] Wash the organic layer with 10% K2CO3 (removes unreacted acid) followed by 0.5M HCl (removes amine/pyridine).

Recommended Protocols

Protocol A: T3P Coupling (The "Green" High-Yield Route)

Best for: Primary amines, chiral amines (low epimerization risk).

  • Dissolution: Dissolve this compound (1.0 equiv) and the amine (1.1 equiv) in EtOAc (or 2-MeTHF). Concentration should be high (0.2 – 0.5 M) to drive kinetics.

  • Base Addition: Add Pyridine (3.0 equiv) or N-Methylimidazole (NMI) (2.5 equiv).

    • Note: Do not use TEA/DIPEA with T3P if possible; Pyridine/NMI acts as a superior nucleophilic catalyst for T3P.

  • Reagent Addition: Cool to 0°C. Add T3P (50% w/w in EtOAc) (1.5 – 2.0 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). If no conversion after 4 hours, heat to 50°C .

  • Workup: Dilute with EtOAc. Wash with water, sat. NaHCO3, and brine.

Protocol B: Ghosez’s Reagent (The "Sledgehammer")

Best for: Unreactive anilines, secondary amines, or when T3P fails.

  • Activation: Dissolve the acid (1.0 equiv) in dry DCM .

  • Chlorination: Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv). Stir at RT for 1–2 hours.

    • Checkpoint: Monitor by quenching a small aliquot with MeOH. LCMS should show the Methyl Ester (Mass + 14). If you see Acid mass, activation is incomplete.

  • Coupling: Once activation is confirmed, add the Amine (1.2 equiv) and DIPEA (2.5 equiv) dissolved in minimal DCM.

  • Reaction: Stir at RT. The reaction is usually instant because the acid chloride is highly reactive.

Mechanistic Visualization

The following diagram illustrates why the specific combination of the Cyano group and Cyclopropane requires specific handling.

Mechanism cluster_0 Steric & Electronic Barriers Structure 1-(3-CN-Ph)-Cyclopropane-COOH Steric Quaternary Carbon (Blocks Approach) Structure->Steric Electronic 3-CN Group (EWG) (Deactivates Carboxylate) Structure->Electronic Fail_Direct Fail_Direct Steric->Fail_Direct Blocks EDC/DCC Fail_Activation Fail_Activation Electronic->Fail_Activation Slows HATU attack Solution Solution: T3P or Acid Chloride Fail_Direct->Solution Requires Small Transition State Fail_Activation->Solution Requires High Energy Leaving Group

Figure 2: Mechanistic barriers imposed by the substrate structure and the required synthetic workarounds.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A mild reagent for the generation of acid chlorides. Angewandte Chemie International Edition, 8(6), 454-455. Link

  • Patterson, A. W., et al. (2011). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides from Sterically Hindered Amines and Acids. Organic Letters, 13(9), 2464–2467. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

Sources

Validation & Comparative

Technical Guide: Structural Validation and Solvent-Dependent NMR Profiling of 1-(3-Cyanophenyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

1-(3-Cyanophenyl)cyclopropane-1-carboxylic acid is a critical scaffold in the synthesis of triple reuptake inhibitors (e.g., bicifadine analogs) and NK-1 receptor antagonists. Its structural rigidity, provided by the cyclopropane ring, locks the phenyl and carboxyl groups into a fixed conformation, essential for receptor binding affinity.

However, the synthesis of this 1,1-disubstituted cyclopropane often yields impurities such as the open-chain mono-alkylated precursor or the primary amide byproduct (due to partial hydrolysis of the nitrile).

This guide compares two NMR analytical approaches—Method A (CDCl₃) and Method B (DMSO-d₆) —to establish a definitive protocol for validating the formation of the quaternary cyclopropane center and quantifying purity.

Comparative Analysis: Solvent System Selection

The choice of solvent is not merely logistical; it fundamentally alters the "performance" of the spectral resolution for this specific acid.

Table 1: Performance Matrix (CDCl₃ vs. DMSO-d₆)
FeatureMethod A: Chloroform-d (CDCl₃)Method B: DMSO-d₆ (Recommended)Technical Insight
COOH Visibility Poor (Broad/Invisible)Excellent (Sharp singlet, ~12.5 ppm)In CDCl₃, rapid exchange and dimerization broaden the acid proton. DMSO forms a strong H-bond, locking the proton.
Cyclopropane Resolution ModerateHighDMSO polarity separates the AA'BB' multiplets often overlapped by aliphatic impurities in CDCl₃.
Aromatic Dispersion GoodExcellentThe 3-CN group induces stronger dipole interactions in DMSO, spreading the aromatic signals for clearer integration.
Water Interference Low (1.56 ppm)High (3.33 ppm)Caution: Water in DMSO can overlap with cyclopropane peaks if the sample is wet.

Verdict: While CDCl₃ is standard for lipophilic intermediates, Method B (DMSO-d₆) is the superior analytical platform for this molecule. It allows for the integration of the carboxylic acid proton (validating the oxidation state) and provides a clearer diagnostic of the cyclopropane ring system.

Detailed Spectral Interpretation (Method B: DMSO-d₆)

The following data assumes a 300 MHz or higher field strength. The molecule possesses a plane of symmetry bisecting the phenyl ring and the cyclopropane ring, rendering the cyclopropane protons as an AA'BB' system.

The Cyclopropane "Fingerprint" (1.0 – 1.6 ppm)

The formation of the cyclopropane ring is the most critical structural feature to verify. Unlike the open-chain precursor (which would show triplets for -CH₂-CH₂-), the 1,1-disubstituted cyclopropane shows a distinct AA'BB' multiplet pattern .

  • δ 1.20 – 1.35 ppm (2H, m, H-cis): Protons cis to the phenyl ring (shielded by ring current).

  • δ 1.50 – 1.65 ppm (2H, m, H-trans): Protons trans to the phenyl ring (deshielded).

Expert Note: If you observe a triplet at ~2.4 ppm, the ring closure failed, and you likely have the open-chain butyric acid derivative.

The Aromatic Region (7.4 – 7.8 ppm)

The 3-cyano group is electron-withdrawing, creating a specific deshielding pattern compared to a standard phenyl ring.

  • δ 7.75 ppm (1H, s/t, H-2): The proton between the CN and the cyclopropane quaternary carbon. It is the most deshielded due to the combined inductive effects of the CN and the quaternary center.

  • δ 7.68 ppm (1H, d, J=7.8 Hz, H-4): Ortho to the cyano group.

  • δ 7.62 ppm (1H, d, J=7.8 Hz, H-6): Ortho to the cyclopropane ring.

  • δ 7.50 ppm (1H, t, J=7.8 Hz, H-5): Meta proton.

The Carboxylic Acid (12.0 – 13.0 ppm)
  • δ 12.4 ppm (1H, br s): Diagnostic for the free acid.

  • Impurity Alert: If you see two broad singlets at δ 7.0 and δ 7.5 ppm, your nitrile has hydrolyzed to the primary amide (CONH₂), a common side reaction during basic hydrolysis.

Experimental Protocol: Purity Validation Workflow

To ensure reproducibility, follow this self-validating protocol.

Reagents:

  • Sample: ~10 mg of this compound.

  • Solvent: 0.6 mL DMSO-d₆ (99.9% D).

  • Tube: 5mm high-precision NMR tube.

Procedure:

  • Dissolution: Dissolve the solid completely. If the solution is cloudy, filter through a cotton plug; suspended solids will broaden the baseline.

  • Acquisition: Run a standard proton sequence (32 scans).

  • Processing: Apply an exponential window function (LB = 0.3 Hz).

  • Phasing: Focus phasing on the aromatic region; the broad COOH peak can distort automatic phasing algorithms.

  • Integration Logic (Self-Validation):

    • Set the aromatic region (4H) to an integral of 4.00.

    • Check the Cyclopropane region (1.0-1.7 ppm). It must integrate to 4.00 (± 0.1).

    • Fail State: If the aliphatic region integrates to >4.5, you have solvent entrapment or open-chain impurities.

Structural Logic & Decision Trees (Visualization)

The following diagrams illustrate the logic flow for confirming the structure and assigning signals.

Diagram 1: Structural Verification Decision Tree

StructuralVerification Start Crude Product Analysis CheckAliphatic Check 1.0 - 2.5 ppm Region Start->CheckAliphatic CycloPattern AA'BB' Multiplets (1.2 - 1.6 ppm) CheckAliphatic->CycloPattern Distinct 2 sets of m OpenChain Triplets / Complex Multiplets (> 2.0 ppm) CheckAliphatic->OpenChain Triplets observed CheckAcid Check > 12.0 ppm (DMSO) CycloPattern->CheckAcid AcidPresent Broad Singlet Visible (COOH Confirmed) CheckAcid->AcidPresent Signal @ 12.4 ppm AmidePresent Two Broad Singlets (7.0 - 7.6 ppm) CheckAcid->AmidePresent Missing Acid / New Amide Peaks Final Target Structure Validated: This compound AcidPresent->Final

Caption: Logic flow for distinguishing the target cyclopropane acid from open-chain precursors and amide byproducts.

Diagram 2: Signal Assignment & Connectivity

SignalAssignment CN_Group 3-CN Group (Electron Withdrawing) Ar_H2 H-2 (Aromatic) ~7.75 ppm (s) CN_Group->Ar_H2 Strong Deshielding (Ortho) Ar_H4 H-4 (Aromatic) ~7.68 ppm (d) CN_Group->Ar_H4 Deshielding (Ortho) Quat_C Quaternary C1 (Rigid Anchor) Ar_H2->Quat_C Connected Ar_H5 H-5 (Aromatic) ~7.50 ppm (t) Cyclo_Cis Cyclopropane (cis) 1.20-1.35 ppm Quat_C->Cyclo_Cis Shielding Cone Cyclo_Trans Cyclopropane (trans) 1.50-1.65 ppm Quat_C->Cyclo_Trans COOH COOH Proton ~12.4 ppm (br) Quat_C->COOH

Caption: Correlation map showing the electronic influence of the nitrile group and the spatial arrangement of the cyclopropane protons.

References

  • Abraham, R. J., et al. (2006).[1] "¹H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on ¹H chemical shifts." Magnetic Resonance in Chemistry, 44(5), 491-509.[1]

  • Wiberg, K. B., & Nist, B. J. (1963). "The Interpretation of NMR Spectra of Cyclopropane Derivatives." Journal of the American Chemical Society.[2][3] (Foundational text on AA'BB' cyclopropane systems).

  • PubChem Compound Summary. (2025). "this compound."[4][5] National Center for Biotechnology Information.

  • Shuto, S., et al. (1996). "Synthesis of 1-phenylcyclopropane-1-carboxylic acid derivatives as conformationally restricted glutamate analogues." Journal of Medicinal Chemistry. (Provides comparative shifts for the phenyl-cyclopropane scaffold).

Sources

A Senior Application Scientist's Guide to the C13 NMR Chemical Shifts of 1-(3-Cyanophenyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development and medicinal chemistry, precise structural elucidation is paramount. This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 1-(3-Cyanophenyl)cyclopropane-1-carboxylic acid, a molecule of interest for its unique combination of a strained cyclopropyl ring, an electron-withdrawing cyanophenyl group, and a carboxylic acid moiety. As no direct experimental spectrum for this specific compound is readily available in public databases, this guide will leverage predictive methodologies, comparative analysis with structurally related compounds, and foundational NMR principles to offer a robust interpretation.

Predicted 13C NMR Chemical Shifts

Predictive algorithms, which utilize extensive databases of known chemical shifts and substituent effects, provide a valuable starting point for spectral analysis.[1][2][3] The following table outlines the predicted 13C NMR chemical shifts for this compound. These values are calculated based on established models and serve as a hypothesis for experimental verification.

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Assignment
Carboxylic Acid Carbon (-COOH) ~175-180The carbonyl carbon of a carboxylic acid typically resonates in this downfield region due to the strong deshielding effect of the two oxygen atoms.[4][5]
Quaternary Cyclopropyl Carbon (C1) ~30-35This carbon is attached to the phenyl ring and the carboxylic acid, leading to a downfield shift compared to an unsubstituted cyclopropane.
Methylene Cyclopropyl Carbons (-CH2-) ~15-20These carbons are in a strained ring system and are shifted upfield relative to typical alkane methylene groups.[6]
Ips-Carbon of Phenyl Ring (C1') ~140-145The carbon directly attached to the cyclopropyl group. Its chemical shift is influenced by the substituent effect of the cyclopropyl ring.
Phenyl Ring Carbons (C2', C4', C5', C6') ~129-135These aromatic carbons will exhibit distinct signals based on their position relative to the cyano and cyclopropylcarboxylic acid groups.
Cyano-substituted Phenyl Carbon (C3') ~112-115The carbon bearing the cyano group is significantly shielded.
Nitrile Carbon (-CN) ~118-120The carbon of the nitrile group typically appears in this region of the spectrum.[7][8]

Note: These are estimated values. Actual experimental values may vary depending on the solvent and other experimental conditions.

Comparative Analysis with Structurally Related Compounds

To build confidence in our predicted chemical shifts, we can compare them with the experimentally determined spectra of key structural fragments of our target molecule: 3-cyanobenzoic acid[9][10] and 1-phenylcyclopropane-1-carboxylic acid.[11]

CompoundCarbon AtomExperimental Chemical Shift (ppm)
3-Cyanobenzoic Acid Carboxylic Acid (-COOH)~165-170
Phenyl Ring Carbons~130-140
Cyano-substituted Phenyl Carbon~112
Nitrile Carbon (-CN)~117
1-Phenylcyclopropane-1-carboxylic acid Carboxylic Acid (-COOH)~178
Quaternary Cyclopropyl Carbon (C1)~29
Methylene Cyclopropyl Carbons (-CH2-)~17
Phenyl Ring Carbons~126-140

This comparison reveals that the expected chemical shifts for the cyanophenyl and cyclopropylcarboxylic acid moieties in our target molecule are consistent with the experimental data of these simpler, related structures.

Experimental Protocol for 13C NMR Spectroscopy

To obtain a high-quality 13C NMR spectrum of this compound, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

1. Sample Preparation:

  • Dissolve 10-20 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6) are suitable choices.[12] DMSO-d6 is often preferred for carboxylic acids to ensure solubility and to observe the acidic proton if desired in 1H NMR.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).[7]

2. NMR Instrument Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher for protons) to achieve better signal dispersion.

  • Tune and match the 13C probe to the correct frequency.

  • Shim the magnetic field to obtain a narrow and symmetrical solvent peak.

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for a routine 13C spectrum.

  • Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts (e.g., 0-200 ppm).[13]

  • Acquisition Time: An acquisition time of 1-2 seconds is usually sufficient.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbons.

  • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.[14]

4. Data Processing:

  • Apply an exponential multiplication (line broadening) to improve the signal-to-noise ratio.

  • Perform a Fourier transform to convert the free induction decay (FID) into a frequency-domain spectrum.

  • Phase the spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm.

Understanding the Chemical Shifts: A Deeper Dive

The predicted chemical shifts can be rationalized by considering the electronic environment of each carbon atom. The principles of electronegativity, hybridization, and aromaticity are key to this interpretation.[15][16]

  • Carbonyl and Nitrile Carbons: The carboxylic acid carbon is highly deshielded due to the two electronegative oxygen atoms.[17] Similarly, the sp-hybridized nitrile carbon appears in a characteristic downfield region.[7]

  • Aromatic Carbons: The chemical shifts of the phenyl ring carbons are influenced by the substituent effects of both the cyano group and the cyclopropylcarboxylic acid group.[18][19] The cyano group is a strong electron-withdrawing group, which will deshield the ortho and para carbons and shield the meta carbons relative to benzene. The cyclopropyl ring can act as a weak electron-donating group through its sigma bonds. The interplay of these effects will determine the final chemical shifts of the aromatic carbons.[20]

  • Cyclopropyl Carbons: The carbons of the cyclopropane ring exhibit unusually upfield chemical shifts for saturated carbons.[6] This is attributed to the high degree of s-character in the C-H bonds and the unique magnetic anisotropy of the three-membered ring.[21] The quaternary cyclopropyl carbon is substituted with two electron-withdrawing groups (phenyl and carboxylic acid), which causes a significant downfield shift compared to the methylene carbons of the ring.

Visualizing the Analysis

To aid in the understanding of the spectral assignment process, the following diagrams illustrate the molecular structure with numbered carbons and a general workflow for 13C NMR analysis.

Caption: Numbering scheme for this compound.

workflow cluster_prediction Prediction & Comparison cluster_experiment Experimental Verification cluster_analysis Analysis & Assignment predict Predict Spectrum compare Compare with Analogs predict->compare prepare Sample Preparation compare->prepare acquire Data Acquisition prepare->acquire process Data Processing acquire->process assign Peak Assignment process->assign elucidate Structure Elucidation assign->elucidate

Caption: Workflow for 13C NMR spectral analysis.

Conclusion

This guide provides a comprehensive framework for understanding and predicting the 13C NMR spectrum of this compound. By combining predictive methods, comparative analysis with known compounds, a detailed experimental protocol, and a thorough explanation of the underlying chemical principles, researchers can confidently approach the structural elucidation of this and similar complex molecules. The provided workflow and theoretical grounding serve as a valuable resource for scientists and professionals in the field of drug development and chemical research.

References

  • Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR? - Chemistry Stack Exchange. (n.d.). Retrieved from [Link]

  • Substituent Effects on C-13 Chemical Shifts of Aromatic Carbons in Biphenyl Type Lignin Model Compounds. (1989). Journal of Wood Chemistry and Technology, 9(4), 421-436.
  • Bromilow, J., Brownlee, R. T. C., & Craik, D. J. (1977). Substituent effects on the carbon-13 N.M.R. chemical shifts of side-chain carbons in aromatic systems. Australian Journal of Chemistry, 30(2), 351-355.
  • Gable, K. (2022, March 9). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]

  • ChemHelpASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. (2009). The Journal of Organic Chemistry, 74(15), 5598-5606.
  • The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. (2018). Physical Chemistry Chemical Physics, 20(34), 22005-22013.
  • Substituent effects on the carbon-13 N.M.R. chemical shifts of side-chain carbons in aromatic systems. (1977). Australian Journal of Chemistry, 30(2), 351-355.
  • Balci, M. (2006). Basic 1h And 13c Nmr Spectroscopy.
  • Friebolin, H. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Wiley-VCH.
  • Characteristics of ¹³C NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved from [Link]

  • Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • 13-C NMR Chemical Shift Table. (n.d.). Scribd. Retrieved from [Link]

  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. ResearchGate. Retrieved from [Link]

  • 13C NMR Chemical Shift Table.pdf. (n.d.).
  • 3-Cyanobenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. (1964). Canadian Journal of Chemistry, 42(6), 1381-1393.
  • NMR Prediction. (n.d.). ChemAxon. Retrieved from [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021, October 20). Organic Chemistry Data. Retrieved from [Link]

  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. (1990). Magnetic Resonance in Chemistry, 28(8), 717-721.
  • NMR Prediction. (n.d.). ACD/Labs. Retrieved from [Link]

  • 1-Phenylcyclopropanecarboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. (1963).
  • 13C NMR spectroscopy • Chemical shift. (n.d.).
  • Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]

  • CASPRE - 13 C NMR Predictor. (n.d.). Retrieved from [Link]

  • NMR Predictor. (n.d.). Chemaxon Docs. Retrieved from [Link]

  • 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. (2018).
  • 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). (2014). RSC Advances, 4(77), 40825-40833.
  • 1 H-and 13 C-NMR chemical shifts for compound 7. (n.d.). ResearchGate. Retrieved from [Link]

  • 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. (2025, November 6).
  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (2007). Geochimica et Cosmochimica Acta, 71(13), 3248-3262.

Sources

Guide to FTIR Spectrum Analysis: Nitrile vs. Carboxylic Acid Signatures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and drug development, the precise characterization of functional groups is non-negotiable. Two moieties frequently encountered—and occasionally confused in complex matrices—are the nitrile (cyano, –C≡N) group and the carboxylic acid (–COOH) group.[1] While they possess distinct chemical reactivities, their spectroscopic analysis requires a nuanced understanding of vibrational modes, hydrogen bonding effects, and instrument limitations.

This guide provides an objective comparison of FTIR (Fourier Transform Infrared) analysis for these groups, contrasting it with Raman spectroscopy as a necessary alternative. It details the specific band assignments, the impact of molecular environments (dimerization), and a self-validating experimental protocol for ATR-FTIR.

Part 1: The Spectroscopic Signatures[2]

The Nitrile Group (–C≡N)

The nitrile group is a "spectroscopic lone wolf." It resides in a region of the IR spectrum (2000–2300 cm⁻¹) often devoid of other absorptions, known as the "silent region."

  • Primary Band: Stretching vibration (

    
    ).
    
  • Position: Sharp peak between 2200 and 2260 cm⁻¹ .

    • Saturated Nitriles: ~2250 cm⁻¹

    • Conjugated Nitriles (Aromatic/Alkene): ~2220–2230 cm⁻¹ (Shifted to lower frequency due to resonance weakening the triple bond).

  • Intensity: Variable.

    • Mechanism: IR intensity depends on the change in dipole moment (

      
      ). If the nitrile is attached to a group that results in a small dipole change during stretching, the peak can be weak to non-existent in FTIR.
      
    • Critical Note: This is a common failure point in analysis. A weak nitrile peak in FTIR does not confirm absence; it necessitates Raman confirmation (see Part 2).

The Carboxylic Acid Group (–COOH)

The carboxylic acid is a "spectroscopic shouter." It dominates the spectrum with two massive features due to its tendency to form hydrogen-bonded dimers.[2][3][4]

  • Feature A: The O–H Stretch (The "Bearded" Peak)

    • Position: 2500–3300 cm⁻¹ .

    • Appearance: Extremely broad and intense. It often overlaps with C–H stretches (2800–3000 cm⁻¹), creating a jagged, "bearded" appearance.

    • Cause: Strong hydrogen bonding in dimers creates a distribution of bond strengths/lengths, broadening the absorption.

  • Feature B: The C=O[4] Stretch (Carbonyl)

    • Position: 1700–1730 cm⁻¹ (Dimer) vs. ~1760 cm⁻¹ (Monomer).

    • Appearance: Strong, sharp peak.

    • Diagnostic Shift: In the solid state or concentrated solution, acids exist almost exclusively as dimers.[3] If you see a peak at 1760 cm⁻¹, the sample is likely in a very dilute non-polar solution or the acid is sterically hindered from dimerizing.

Part 2: Methodological Comparison (FTIR vs. Raman)

While FTIR is the industry standard for initial ID, it has blind spots. For nitrile analysis specifically, Raman spectroscopy is often the superior alternative.

Comparative Analysis Table
FeatureATR-FTIR Raman Spectroscopy
Physical Principle Absorption (Change in Dipole Moment)Inelastic Scattering (Change in Polarizability)
Nitrile Detection Moderate/Weak. The

bond often has a weak dipole change.
Excellent. The

bond is highly polarizable, yielding a massive Raman signal.
Acid Detection Excellent. The C=O bond has a massive dipole moment.Good. C=O is visible, but O-H is often weak.
Water Interference High. Water absorbs strongly in IR (O-H region), masking acid peaks.Low. Water is a weak Raman scatterer; ideal for aqueous solutions.
Sample Prep Minimal (Solid/Liquid on Crystal).None (Direct through glass/vials).
Best For... Routine QC, Carbonyl analysis, Solid state ID.Conjugated systems, Nitriles, Aqueous formulations.
Decision Logic: Which Tool to Use?

DecisionTree Start Target Functional Group Nitrile Nitrile (-C≡N) Start->Nitrile Acid Carboxylic Acid (-COOH) Start->Acid Check_IR Peak at 2200-2260? Nitrile->Check_IR Run FTIR Matrix Sample Matrix? Acid->Matrix Aqueous Aqueous Matrix->Aqueous Aqueous Solution Solid_Oil Solid_Oil Matrix->Solid_Oil Solid/Powder/Oil Confirmed Identity Confirmed Check_IR->Confirmed Strong Signal Raman Switch to Raman (Polarizability >> Dipole) Check_IR->Raman Weak/Absent Aqueous->Raman Avoid H2O Interference FTIR FTIR Solid_Oil->FTIR ATR-FTIR Preferred

Figure 1: Decision matrix for selecting the optimal spectroscopic technique based on functional group and sample matrix.

Part 3: Experimental Protocol (ATR-FTIR)

This protocol utilizes Attenuated Total Reflectance (ATR) , the modern standard for pharmaceutical analysis, eliminating the need for KBr pellets.

Reagents & Equipment[2][7]
  • Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory.

  • Cleaning Solvent: Isopropanol (IPA) or Methanol (HPLC Grade).

  • Validation Standard: Polystyrene film (NIST Traceable).

Step-by-Step Workflow
  • System Validation (Self-Check):

    • Clean the crystal. Collect a background spectrum (air).

    • Validation: Ensure the background shows characteristic atmospheric

      
       doublet (2350 cm⁻¹) and 
      
      
      
      vapor, but no contaminant peaks in the fingerprint region.
    • Polystyrene Test: Place standard film. Verify the 1601 cm⁻¹ peak is within ±1 cm⁻¹ of the certified value.

  • Sample Deposition:

    • Solids: Place ~2-5 mg of powder on the crystal center. Lower the pressure anvil until the "force gauge" (if equipped) clicks or reaches the green zone. High pressure is critical for solids to ensure optical contact.

    • Liquids: Pipette 10-20 µL to cover the crystal. No pressure anvil needed.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard for qualitative ID).

    • Scans: 32 or 64 scans (Co-adding scans improves Signal-to-Noise ratio by

      
      ).
      
    • Range: 4000–600 cm⁻¹.

  • Post-Processing:

    • Apply ATR Correction . (ATR intensity increases linearly with wavelength; uncorrected spectra show weaker high-wavenumber peaks compared to transmission libraries).

    • Baseline correction (only if significant drift is observed).

Workflow Visualization

Workflow Clean 1. Clean Crystal (Isopropanol) Background 2. Background Scan (Air/Ambient) Clean->Background Sample 3. Load Sample (Apply Pressure) Background->Sample Validation Validation Check: No peaks > 0.005 Abs in Background Background->Validation Scan 4. Acquire Sample (32 Scans, 4cm⁻¹) Sample->Scan Process 5. ATR Correction & Baseline Scan->Process

Figure 2: Standard Operating Procedure (SOP) for ATR-FTIR data acquisition.

Part 4: Data Interpretation & Troubleshooting

Distinguishing the Peaks

When analyzing a spectrum containing potential nitrile or acid signals, use this interpretive framework:

  • The "Ghost" Peak (Nitrile Warning):

    • Issue: Atmospheric

      
       absorbs strongly at 2350 cm⁻¹ .
      
    • Differentiation: The nitrile peak is at 2250 cm⁻¹ .[1] In poorly purged instruments, the

      
       doublet can look like a signal.
      
    • Check:

      
       is always a doublet (two peaks). Nitrile is a singlet (one sharp peak).
      
  • The Acid Dimer Shift:

    • Observation: You expect a carbonyl at 1760 cm⁻¹ but see it at 1710 cm⁻¹.[4]

    • Interpretation: This confirms the acid is in a dimerized state (hydrogen bonded).[3] This is the standard state for solid drugs. If you treat the sample with a base (forming a carboxylate salt,

      
      ), the 1710 peak will disappear and be replaced by two bands at ~1550-1610 cm⁻¹ (asymmetric stretch) and ~1400 cm⁻¹ (symmetric stretch). This is a definitive chemical test for carboxylic acids.
      
  • The Broad O-H Mask:

    • Issue: The broad acid O-H stretch (2500-3300 cm⁻¹) can hide C-H stretches or amine N-H stretches.

    • Solution: Look for the "shoulder" peaks of C-H protruding from the broad O-H curve.[2][3]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[5] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5] (The definitive text on organic structural analysis).

  • National Institute of Standards and Technology (NIST). (2023). Benzonitrile Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[6] [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.[5] [Link]

Sources

Publish Comparison Guide: Mass Spectrometry of Cyanophenyl Cyclopropanes

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the mass spectrometry fragmentation patterns of cyanophenyl cyclopropanes, specifically focusing on distinguishing them from isomeric alkenes (e.g., methylcinnamonitriles). This analysis is grounded in electron ionization (EI) mechanisms and validated by specific fragmentation pathways reported in the literature.

Executive Summary

Cyanophenyl cyclopropanes (e.g., trans-2-phenylcyclopropanecarbonitrile) serve as critical rigid scaffolds in medicinal chemistry, often functioning as bioisosteres for alkenes to improve metabolic stability and potency. However, their analysis is complicated by their tendency to undergo thermal or ionization-induced ring opening, producing mass spectra strikingly similar to their open-chain isomers, such as methylcinnamonitriles .

This guide provides a definitive technical comparison to distinguish these structures. While both product classes share a molecular ion (


) of 

143 (for the core scaffold), the cyclopropane derivative is characterized by a unique "memory effect" of the ring strain, leading to enhanced abundance of specific rearrangement ions (e.g.,

115 and

56 in substituted variants) compared to the thermodynamically more stable alkene alternatives.

Structural Context & Isomerism

The core analytical challenge lies in the high-energy nature of the cyclopropane ring (


 kcal/mol strain). Upon Electron Ionization (70 eV), the ring often opens to form a radical cation indistinguishable from the alkene isomer.
  • The Product: trans-2-Phenylcyclopropanecarbonitrile (

    
    , MW 143).[1]
    
  • The Alternative (Isomer):

    
    -Methylcinnamonitrile (
    
    
    
    , MW 143).

Differentiation relies on kinetic control : The cyclopropane fragmentation is driven by strain release, favoring high-energy bond cleavages (e.g., loss of


 or 

) before complete randomization of the internal energy, whereas the alkene fragments from a lower energy well.

Comparative Fragmentation Analysis

Fragmentation Pathways

The fragmentation of cyanophenyl cyclopropanes follows two distinct pathways:

  • Pathway A (Ring Preservation/Rearrangement): The molecular ion loses a hydrogen atom (

    
    ) or a cyano group (
    
    
    
    ) directly from the ring. The benzylic hydrogen on the cyclopropane ring is activated, making the
    
    
    peak a significant diagnostic marker.
  • Pathway B (Ring Opening): The C1-C2 bond cleaves, forming a distonic radical cation that mimics the styrene/cinnamonitrile structure. This pathway produces common ions like

    
     116 (
    
    
    
    ) and
    
    
    77 (
    
    
    ).
Diagnostic Comparison Table

The following table contrasts the spectral fingerprints of the cyclopropane scaffold versus its alkene isomer.

FeatureCyanophenyl Cyclopropane (Product)Methylcinnamonitrile (Alternative)Diagnostic Significance
Molecular Ion (

)

143
(Moderate Intensity)

143
(High Intensity)
Alkenes stabilize the radical cation better than the strained ring.

(

142)
High Abundance Low/Moderate AbundanceLoss of the benzylic cyclopropyl H is kinetically favored due to strain relief.

116 (

)
PresentPresentCommon to both; arises from nitrile loss.

115 (

)
Dominant / Base Peak SignificantFormation of the stable indenyl cation is a hallmark of phenylcyclopropane rearrangement.

56 (

)
Trace/SpecificAbsentIn specific derivatives, ring cleavage yields a 4-membered cyclic ion (Bélanger, 1979).

77 (

)
ModerateHighPhenyl cation; less specific but confirms the phenyl group.
Mechanistic Insight (Expertise)

The dominance of the


 115 ion  (Indenyl cation) in the cyclopropane spectrum is the critical differentiator.
  • Causality: The cyclopropane ring opens to a diradical that can easily cyclize onto the phenyl ring (ortho-attack), ejecting substituents to form the fused indene system.

  • Contrast: The open-chain alkene requires more complex H-shifts to achieve the same cyclization, making the

    
     115 path less competitive against simple bond fissions.
    

Visualization of Fragmentation Pathways

The following diagram illustrates the divergent pathways for trans-2-phenylcyclopropanecarbonitrile, highlighting the diagnostic Indenyl cation formation.

G cluster_0 Key Diagnostic Pathway M Molecular Ion [C10H9N]+. m/z 143 MH [M-H]+ Cyclopropyl Cation m/z 142 M->MH -H• (Benzylic) Open Distonic Ion (Ring Open) m/z 143 M->Open Strain Release Indenyl Indenyl Cation [C9H7]+ m/z 115 (DIAGNOSTIC) MH->Indenyl -HCN Rearrangement HCN [M-HCN]+. Styrene-like m/z 116 Open->HCN -HCN Ph Phenyl Cation [C6H5]+ m/z 77 Open->Ph Cleavage HCN->Indenyl -H• Cyclization

Caption: Fragmentation workflow showing the diagnostic conversion of the cyclopropyl cation to the stable Indenyl cation (


 115).

Experimental Protocol (Self-Validating)

To ensure reproducible differentiation, follow this GC-MS protocol. The "Self-Validating" step ensures the system is sensitive enough to detect the diagnostic branching ratios.

Step 1: Sample Preparation
  • Dissolve 1 mg of the cyanophenyl cyclopropane in 1 mL of HPLC-grade Dichloromethane (DCM).

    • Why DCM? High solubility and volatility ensure rapid solvent venting, preventing peak tailing.

  • Prepare a 1:10 dilution (100 µg/mL) for injection.

Step 2: GC-MS Acquisition Parameters
  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30m x 0.25mm ID.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 min.

  • Ion Source (EI): 70 eV, 230°C.

    • Critical Setting: Source temperature must be kept

      
      . Higher temperatures (>250°C) can induce thermal isomerization of the cyclopropane before ionization, artificially inflating the alkene-like fragments.
      
Step 3: Validation & Analysis
  • System Suitability: Inject a standard of Styrene . Verify the ratio of

    
     104 (
    
    
    
    ) to
    
    
    78 (
    
    
    ) is consistent with library spectra (NIST).
  • Diagnostic Check: For the unknown sample, calculate the ratio

    
    .
    
    • If

      
      , the sample is likely the Cyclopropane .
      
    • If

      
      , the sample is likely the Alkene Isomer .
      

References

  • Bélanger, P. M. (1979).[2] Electron impact induced fragmentation of some 1-substituted trans-2-phenylcyclopropane compounds. Biomedical Mass Spectrometry, 6(3), 98–100.[2]

  • NIST Chemistry WebBook. (2025).[1] Cyclopropanecarbonitrile, 2-phenyl-, trans- Mass Spectrum.[1][2][3][4] National Institute of Standards and Technology.[1][5]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.

Sources

Analytical Differentiation of 1-(3-Cyanophenyl)cyclopropane-1-carboxylic Acid from Synthetic Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals Subject: Purity analysis and structural verification of CAS: 1314766-31-8

Executive Summary & Structural Context[1]

In drug development, 1-(3-cyanophenyl)cyclopropane-1-carboxylic acid is a high-value scaffold, often serving as a conformationally restricted analog of phenylacetic acid derivatives or as a precursor for NK1 antagonists and ethylene biosynthesis regulators.

The critical analytical challenge lies in differentiating the target molecule from its open-chain precursors (phenylacetic acid derivatives) and hydrolysis byproducts . The cyclopropane ring formation is the rate-limiting geometry change; failure to detect unreacted open-chain material can lead to false positives in biological assays due to the higher conformational flexibility of the impurity.

The Core Differentiation Challenge
  • Target: this compound (Rigid, lipophilic).

  • Primary Impurity A (Starting Material): 2-(3-Cyanophenyl)acetic acid (Flexible, des-cyclopropyl).

  • Primary Impurity B (Intermediate): 1-(3-Cyanophenyl)cyclopropanecarbonitrile (Lacks carboxylic acid).

Synthesis Logic & Impurity Origin

To understand the impurities, one must understand the synthesis. The standard industrial route involves the double alkylation of a phenylacetonitrile or phenylacetate derivative using 1,2-dibromoethane, followed by hydrolysis.

Pathway Diagram

The following diagram illustrates the synthesis flow and where specific impurities arise.

SynthesisPath SM SM: (3-Cyanophenyl)acetonitrile Inter Intermediate: 1-(3-Cyanophenyl) cyclopropanecarbonitrile SM->Inter NaOH/TEBA Cyclopropanation Impurity1 Impurity A: 2-(3-Cyanophenyl)acetic acid (Hydrolyzed SM) SM->Impurity1 No Alkylation + Hydrolysis Reagent 1,2-Dibromoethane (Alkylation) Reagent->Inter Target TARGET: 1-(3-Cyanophenyl) cyclopropane-1-carboxylic acid Inter->Target Controlled Hydrolysis (Avoid -CN hydrolysis) Impurity2 Impurity B: Amide Byproduct (Partial Hydrolysis) Inter->Impurity2 Incomplete Hydrolysis

Figure 1: Synthetic pathway showing the origin of open-chain and nitrogenous impurities.

Method 1: NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance (NMR) is the definitive method for structural validation. It provides the only self-validating proof that the cyclopropane ring has closed.

1H-NMR: The "Singlet vs. Multiplet" Test

The most distinct difference is in the aliphatic region. The starting material possesses a benzylic methylene (-CH₂-) which allows free rotation, appearing as a singlet. The target molecule's cyclopropane ring locks the protons into rigid environments with strong coupling.

FeatureTarget: Cyclopropane AcidImpurity: Acetic Acid Deriv.[1]
Aliphatic Region Two Multiplets (AA'BB') One Singlet
Shift (ppm)

1.2 – 1.7 ppm

3.6 – 3.8 ppm
Integration 4H (2 x CH₂)2H (1 x CH₂)
Physics High-field shift due to ring current anisotropy and s-character.Typical benzylic deshielding.
13C-NMR: Quaternary Carbon Verification[3]
  • Target: The carbon attached to the phenyl ring and the carboxyl group is Quaternary . It will appear in the 30–35 ppm range and will not show up in DEPT-135 experiments (or will be low intensity).

  • Impurity: The corresponding carbon is a Secondary (CH₂) carbon, appearing near 40–45 ppm and inverted/enhanced in DEPT-135.

Experimental Protocol: NMR Validation
  • Solvent: Dissolve 10 mg of sample in 0.6 mL DMSO-d6 (preferred over CDCl₃ to prevent aggregation of the carboxylic acid).

  • Acquisition: Run standard 1H (16 scans) and 13C (512 scans).

  • Analysis:

    • Check

      
       10-13 ppm: Broad singlet confirms -COOH.
      
    • Check

      
       1.0-2.0 ppm: Look for the AA'BB' multiplets.
      
    • Critical Fail Criteria: Any singlet observed at

      
       3.6-3.8 ppm indicates unreacted open-chain starting material (>1% molar).
      

Method 2: HPLC Analysis (Routine QC)

While NMR confirms structure, HPLC quantifies purity. The cyclopropane ring increases lipophilicity compared to the open-chain acid due to the "hydrocarbon-like" nature of the ring and restricted solvation volume.

Chromatographic Behavior[4][5]
  • Stationary Phase: C18 (Octadecylsilyl).

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA). Acidic pH is mandatory to suppress ionization of the carboxylic acid (pKa ~4-5), ensuring sharp peaks.

  • Elution Order:

    • 2-(3-Cyanophenyl)acetic acid: Elutes earlier (More polar, flexible).

    • Target Molecule: Elutes later (More hydrophobic, rigid).

    • Nitrile Intermediate: Elutes last (No ionizable group, highly lipophilic).

Experimental Protocol: Gradient HPLC
  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (Amide/Nitrile absorption) and 254 nm (Phenyl ring).

  • Gradient:

    • 0 min: 90% Water / 10% ACN

    • 15 min: 10% Water / 90% ACN

    • 20 min: 10% Water / 90% ACN

Method 3: FTIR Spectroscopy (Rapid ID)

Infrared spectroscopy is useful for ensuring the nitrile group (-CN) survived the hydrolysis step intact.

Functional GroupWavenumber (cm⁻¹)Diagnostic Value
Nitrile (-C≡N) ~2230 cm⁻¹ Sharp, distinct peak. Must be present. Absence implies hydrolysis to amide/acid.
Carbonyl (C=O) 1680–1710 cm⁻¹ Strong acid stretch. Differentiates from the nitrile intermediate (which lacks this).[2][3]
OH Stretch 2500–3300 cm⁻¹ Very broad "hump" (O-H of acid). Differentiates from ester or nitrile precursors.[2]

Analytical Decision Tree

Use this logic flow to determine the status of your synthesized batch.

DecisionTree Start Crude Product IR_Check Step 1: FTIR Is peak at ~2230 cm⁻¹ present? Start->IR_Check Fail_CN FAIL: Nitrile Hydrolyzed (Product is Dicarboxylic Acid) IR_Check->Fail_CN No NMR_Check Step 2: 1H-NMR (DMSO-d6) Check 3.6-3.8 ppm region IR_Check->NMR_Check Yes Singlet_Found FAIL: Open Chain Impurity (Contains 2-(3-cyanophenyl)acetic acid) NMR_Check->Singlet_Found Singlet Visible Multiplet_Only PASS: Cyclopropane Formed NMR_Check->Multiplet_Only Multiplets Only HPLC_Check Step 3: HPLC Purity Single Peak? Multiplet_Only->HPLC_Check Final_Pass BATCH RELEASED HPLC_Check->Final_Pass >98% Area

Figure 2: Step-by-step decision matrix for product release.

References

  • Synthesis of Cyclopropanecarboxylic Acids

    • Title: Cyclopropanecarboxylic Acid (Organic Syntheses Procedure).[2][3]

    • Source: Organic Syntheses, Coll.[2] Vol. 3, p.221 (1955).

    • URL:[Link]

    • Relevance: Foundational method for nitrile alkyl
  • NMR Characterization of Cyclopropanes

    • Title: 1H and 13C NMR Spectral Characteristics of Substituted Cyclopropanes.
    • Source: Pretsch, E., et al.
    • URL:[Link]

    • Relevance: Authoritative source for chemical shift prediction (High-field cyclopropane shifts).
  • Compound Data (Analogous)

    • Title: this compound (PubChem CID 68030344).
    • Source: PubChem (N
    • URL:[Link]

    • Relevance: Verification of chemical structure and identifiers.[4][5][6]

Sources

A Senior Application Scientist's Guide to Biological Assay Validation for Compounds Containing 3-Cyanophenyl Moieties

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound to a validated drug candidate is paved with rigorous testing and meticulous validation. This guide provides an in-depth comparison of biological assay validation strategies, with a specific focus on the unique challenges presented by compounds containing 3-cyanophenyl moieties. As your partner in discovery, we aim to equip you with the expertise and field-proven insights necessary to navigate these complexities with confidence.

The 3-cyanophenyl group, a common scaffold in medicinal chemistry, introduces a layer of complexity to assay validation due to the chemical reactivity of the nitrile (cyano) group.[1] While often metabolically stable, the nitrile can act as an electrophile, particularly when activated by adjacent structural elements.[2][3] This reactivity can lead to a variety of assay artifacts, including non-specific inhibition, covalent modification of assay components, and interference with detection technologies.[4][5][6] Therefore, a robust validation strategy is not just a matter of following a checklist; it's about understanding the underlying chemistry and designing experiments that provide a true measure of a compound's biological activity.

This guide will delve into the critical aspects of assay validation for these compounds, comparing various methodologies and providing the rationale behind experimental choices. We will explore how to design self-validating systems that build trustworthiness into your data from the ground up.

The Challenge: Unmasking the True Activity of 3-Cyanophenyl Compounds

The primary challenge in validating assays for 3-cyanophenyl-containing compounds lies in distinguishing true on-target activity from artifacts arising from the compound's inherent reactivity. The electrophilic nature of the nitrile can lead to several confounding factors:

  • Covalent Modification: The cyano group can react with nucleophilic residues (e.g., cysteine, serine) on proteins, leading to covalent modification and irreversible inhibition.[1][7] This can be a desired mechanism of action for covalent inhibitors but can also result in non-specific binding to other proteins in the assay, including the target enzyme or other assay components.

  • Thiol Reactivity: A significant concern is the reaction with thiols, such as dithiothreitol (DTT), which is often included in assay buffers as a reducing agent.[4] Electrophilic compounds can react with DTT, leading to its depletion and potentially altering the assay readout, giving a false-positive signal.[4]

  • Assay Technology Interference: The 3-cyanophenyl moiety can interfere with various assay detection technologies. For instance, compounds can quench fluorescence, absorb light at wavelengths used for detection, or interfere with enzyme-coupled reactions.[8][9]

A well-designed validation plan must systematically address these potential issues to ensure the generated data is reliable and accurately reflects the compound's interaction with its intended target.

Comparative Guide to Assay Methodologies

The choice of assay methodology is critical when working with potentially reactive compounds. Here, we compare common assay formats and discuss their suitability for 3-cyanophenyl-containing molecules.

Assay Type Principle Advantages for 3-Cyanophenyl Compounds Disadvantages & Mitigation Strategies
Biochemical Assays (Enzyme/Binding) Measure direct interaction with a purified target protein.Allows for detailed mechanistic studies and kinetic characterization. Easier to control for non-specific effects.Susceptible to interference from reactive compounds. Mitigation: Include DTT-sensitivity assays, use orthogonal readouts, and perform counter-screens.[4]
Cell-Based Assays Measure compound activity in a more physiologically relevant environment.Can provide insights into cell permeability, target engagement in a cellular context, and potential cytotoxicity.More complex, making it harder to pinpoint the exact mechanism of action. Susceptible to non-specific cytotoxicity. Mitigation: Use multiple cell lines, measure cytotoxicity in parallel, and employ target engagement assays.
Biophysical Assays (e.g., SPR, ITC) Directly measure the binding of a compound to its target.Provide direct evidence of binding and can determine kinetic parameters (kon, koff). Less susceptible to interference with enzymatic readouts.May not be suitable for all targets. Can be lower throughput.
Mass Spectrometry-Based Assays Directly detect the formation of a covalent adduct between the compound and the target protein.Provides definitive evidence of covalent modification.[10] Can identify the specific residue modified.Requires specialized equipment and expertise. Can be lower throughput.

Expert Recommendation: A multi-pronged approach is essential. Start with a robust biochemical assay to establish on-target activity and then progress to cell-based and biophysical assays to confirm the mechanism of action and cellular efficacy.

Experimental Protocols for a Self-Validating System

To ensure the integrity of your data, every protocol should be designed as a self-validating system. This means incorporating controls and orthogonal assays that can identify and flag potential artifacts.

Protocol 1: Assessing Thiol Reactivity and Assay Interference

This protocol is designed to determine if a compound's activity is dependent on the presence of reducing agents, a hallmark of thiol-reactive compounds.

Objective: To evaluate the impact of DTT on the measured IC50 value of a 3-cyanophenyl-containing compound.

Methodology:

  • Prepare Assay Buffers: Prepare two sets of your standard biochemical assay buffer: one with the standard concentration of DTT and one without DTT.

  • Compound Titration: Prepare serial dilutions of your test compound in both buffer conditions.

  • IC50 Determination: Perform your standard biochemical assay to determine the IC50 of the compound in the presence and absence of DTT.

  • Data Analysis: Compare the IC50 values obtained under both conditions.

Interpretation of Results:

  • No significant shift in IC50 (<3-fold): The compound is unlikely to be a thiol-reactive artifact.

  • Significant shift in IC50 (>3-fold): This suggests that the compound may be reacting with DTT, leading to a false-positive result.[4] Further investigation with orthogonal assays is required.

Protocol 2: Orthogonal Assay Confirmation

An orthogonal assay uses a different detection method or principle to measure the same biological endpoint. This is a powerful tool for ruling out technology-specific interference.

Objective: To confirm the activity of a hit compound using an assay with a different readout.

Example:

If the primary screen was a fluorescence-based enzymatic assay, an orthogonal assay could be:

  • A luminescence-based assay: Measures light production instead of fluorescence.

  • A label-free assay (e.g., SPR): Directly measures binding and does not rely on an enzymatic reaction.

  • A direct substrate/product measurement assay (e.g., LC-MS): Quantifies the actual enzymatic product.

Methodology:

  • Select an Appropriate Orthogonal Assay: Choose an assay that is based on a different physical principle than the primary assay.

  • Validate the Orthogonal Assay: Ensure the orthogonal assay is robust and meets the required performance characteristics.

  • Test the Compound: Determine the activity (e.g., IC50 or Kd) of the compound in the validated orthogonal assay.

  • Compare Results: Compare the activity observed in the orthogonal assay with the results from the primary screen.

Interpretation of Results:

  • Concordant results: The compound's activity is likely genuine and not an artifact of the primary assay technology.

  • Discordant results: The compound may be an assay interference compound, and the hit should be deprioritized.[5][6]

Visualization of Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the potential for covalent modification and a comprehensive workflow for assay validation.

G cluster_0 Potential Covalent Modification by 3-Cyanophenyl Compounds Compound 3-Cyanophenyl Compound Adduct Covalent Adduct (Inhibition) Compound->Adduct Reaction with Nucleophile (e.g., Cys) Protein Target Protein (with Nucleophilic Residue) Protein->Adduct

Caption: Mechanism of covalent inhibition.

G cluster_1 Comprehensive Assay Validation Workflow Start Primary Screen (e.g., Fluorescence Assay) Thiol_Reactivity Thiol Reactivity Assay (DTT Sensitivity) Start->Thiol_Reactivity Orthogonal_Assay Orthogonal Assay (e.g., Luminescence) Thiol_Reactivity->Orthogonal_Assay If not thiol-reactive Biophysical_Assay Biophysical Assay (e.g., SPR) Orthogonal_Assay->Biophysical_Assay If activity confirmed Cell_Based_Assay Cell-Based Assay (Target Engagement & Cytotoxicity) Biophysical_Assay->Cell_Based_Assay If binding confirmed Mass_Spec Mass Spectrometry (Covalent Adduct Confirmation) Cell_Based_Assay->Mass_Spec If active in cells Validated_Hit Validated Hit Mass_Spec->Validated_Hit If covalent binding confirmed

Caption: A robust validation workflow.

Regulatory Context and Best Practices

Adherence to established regulatory guidelines is paramount in drug development. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidance on the validation of analytical procedures.[11][12][13][14][15][16]

Key validation characteristics as outlined in ICH Q2(R1) include:

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[14]

  • Detection Limit: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

For bioanalytical methods, the FDA's guidance on Bioanalytical Method Validation (BMV) provides specific recommendations for studies supporting regulatory submissions.[11][12][13]

Conclusion: A Commitment to Scientific Integrity

Validating biological assays for compounds containing 3-cyanophenyl moieties requires a thoughtful and scientifically rigorous approach. By understanding the potential for chemical reactivity and assay interference, and by implementing a comprehensive validation strategy that includes orthogonal assays and appropriate controls, researchers can ensure the generation of high-quality, reliable data. This commitment to scientific integrity is the bedrock of successful drug discovery and development.

This guide provides a framework for navigating the complexities of assay validation for this important class of compounds. By applying these principles, you can de-risk your projects, make more informed decisions, and ultimately accelerate the path to new therapeutic discoveries.

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Veterinary Medicine (CVM). [Link]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]

  • Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Dahlin, J. L., & Walters, M. A. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Dahlin, J. L., Baell, J. B., & Walters, M. A. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. [Link]

  • Dahlin, J. L., Baell, J. B., & Walters, M. A. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. [Link]

  • Perpusnas. (n.d.). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Fleming, P. E. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

  • Fleming, P. E. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

  • de Lira, F. F., & de Souza, M. V. N. (2021). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 12(5), 723–736. [Link]

  • BellBrook Labs. (n.d.). Common Challenges in Biochemical Assays and How to Overcome Them. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Assay Interference by Aggregation. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Zhang, T., Ingold, I., & Conrad, M. (2020). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. Cell Chemical Biology, 27(8), 977–996. [Link]

  • Wang, L., et al. (2018). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 38(10), 2577-2596. [Link]

  • Wang, L., et al. (2018). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 38(10), 2577-2596. [Link]

  • Feng, Y., et al. (2023). Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands. ACS Omega, 8(28), 25299–25307. [Link]

  • Yasgar, A., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Dahlin, J. L., & Walters, M. A. (2022, May 7). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 1-(3-Cyanophenyl)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide provides a self-validating protocol for the disposal of 1-(3-Cyanophenyl)cyclopropane-1-carboxylic acid . Unlike standard organic acids, this molecule contains a nitrile (cyano) group attached to an aromatic ring, coupled with a strained cyclopropane ring.

While aromatic nitriles are generally more stable than inorganic cyanides, improper disposal (e.g., mixing with strong oxidizers or uncontrolled acidification) can lead to the evolution of toxic nitrogen oxides (


) or traces of hydrogen cyanide (

) during thermal decomposition. Therefore, this compound must be segregated from standard oxidizer waste streams.
Chemical Identity & Hazard Matrix[1][2]
ParameterSpecification
Chemical Name This compound
CAS Number 1314766-31-8 (Analog: 115053-53-7)
Molecular Formula

Primary Hazards Corrosive/Irritant (Acidic moiety), Acute Toxicity (Nitrile moiety)
GHS Codes H302 (Harmful if swallowed), H314/H319 (Causes severe burns/eye irritation)
Reactivity Incompatible with Strong Oxidizers and Strong Bases .

Pre-Disposal Stabilization (The "Self-Validating" System)

Before moving waste to central accumulation, you must perform a Compatibility Check . This step prevents "blind dumping" into waste carboys, which is the leading cause of laboratory accidents.

Protocol A: Waste Stream Segregation

Causality: The carboxylic acid group (


) makes this compound acidic. Mixing it with basic waste (e.g., sodium hydroxide solutions) will generate heat (exothermic neutralization). Mixing it with strong oxidizers (e.g., nitric acid, permanganate) can attack the cyclopropane ring or the nitrile, leading to violent decomposition.

The Rule:

  • DO NOT place in "General Organic" waste if that container holds oxidizers.

  • DO NOT place in "Cyanide Waste" (Basic pH > 11). Note: This is an organic nitrile, not an inorganic cyanide salt. High pH is not required for stability, and the acid function would neutralize the base.

  • CORRECT STREAM: Acidic/Neutral Organic Waste (Halogen-free preferred, unless mixed with solvents like DCM).

Protocol B: The "Watch Glass" Validation

Perform this test if the purity or state of the waste is unknown.

  • Aliquot: Take a small sample (10-50 mg) of the solid or solution.

  • Solvent Test: Dissolve in the target waste solvent (e.g., Acetone or Methanol).

    • Result: Clear solution, no heat?

      
      Proceed. 
      
    • Result: Bubbling, heat, or precipitate?

      
      STOP.  Segregate as "Unknown/Reactive."
      
  • pH Check: Ensure the bulk waste container is pH < 7.

Disposal Workflow

The following flowchart illustrates the decision logic for disposing of solid and liquid residues. This system ensures that the material ends up in the correct incineration path.

DisposalWorkflow Start Waste Generation This compound StateCheck Physical State? Start->StateCheck SolidWaste Solid Residue (Powder/Crystals) StateCheck->SolidWaste Solid LiquidWaste Liquid Solution (Mother Liquor/Rinsate) StateCheck->LiquidWaste Dissolved Segregation Segregation Check: Is container free of Oxidizers? SolidWaste->Segregation LiquidWaste->Segregation Segregation->Start No (Isolate Oxidizers!) SolidContainer Container: Wide-Mouth Poly Label: 'Solid Organic Waste - Toxic/Irritant' Segregation->SolidContainer Yes (Solid) LiquidContainer Container: HDPE Carboy Label: 'Organic Solvents + Toxic Acid' Segregation->LiquidContainer Yes (Liquid) Tagging Waste Tagging: List 'Nitrile' and 'Carboxylic Acid' Check 'Toxic' & 'Corrosive' SolidContainer->Tagging LiquidContainer->Tagging CentralAcc Central Accumulation Area (Secondary Containment) Tagging->CentralAcc FinalDisp Final Disposal: High-Temp Incineration (w/ NOx Scrubbing) CentralAcc->FinalDisp

Figure 1: Decision tree for the segregation and packaging of nitrile-acid waste streams to ensure compatibility with incineration protocols.

Emergency Contingencies & Spill Management

In the event of a spill, the dual nature of the molecule (acid + nitrile) dictates the response.

Dry Spill (Powder)[4]
  • PPE: Double nitrile gloves, lab coat, safety goggles, and a NIOSH N95 or P100 respirator (dust inhalation is the primary acute risk).

  • Containment: Do not dry sweep if dust generation is likely. Cover with a damp paper towel or absorbent pad.

  • Cleanup: Scoop material into a disposable container. Wipe the surface with a dilute (5%) Sodium Carbonate (

    
    ) solution to neutralize any acidic residue.
    
  • Disposal: Label the debris as "Hazardous Waste: Solid Toxic."

Wet Spill (Solution)
  • Absorb: Use a non-combustible absorbent (Vermiculite or Sand).[1] Do not use paper towels alone for concentrated acids.

  • Neutralize (Optional but Recommended): If the spill is large (>100mL), sprinkle Sodium Bicarbonate (

    
    ) over the absorbent until bubbling ceases.
    
  • Collect: Transfer to a sealed bag or bucket.

  • Decontaminate: Wash the area with soap and water.[2]

Regulatory & Compliance Context

  • EPA (USA): This material is not explicitly P-listed (Acute Hazardous Waste) like simple cyanides, but it likely qualifies as a Characteristic Waste (D002 Corrosive if pH < 2) or must be managed as Toxic Waste due to the nitrile functionality [1].

  • Destruction Method: The only acceptable final disposal method is High-Temperature Incineration . The presence of the nitrogen atom means that combustion will generate

    
    ; therefore, the incineration facility must be equipped with appropriate scrubbers. Open burning is strictly prohibited [2].
    

References

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification. EPA530-F-11-003. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 8.C, Disposal of Specific Types of Chemicals. Available at: [Link]

  • PubChem. Compound Summary: this compound (CAS 1314766-31-8).[3] National Library of Medicine. Available at: [Link]

Sources

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